FPFT-2216
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H12N4O3S |
|---|---|
Molecular Weight |
292.32 g/mol |
IUPAC Name |
3-[4-(4-methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H12N4O3S/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18) |
InChI Key |
SKUSCUALKIOIST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC=C1C2=CN(N=N2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
FPFT-2216 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of FPFT-2216
Abstract
This compound is a novel, small molecule "molecular glue" degrader with significant potential in the fields of oncology and inflammation.[1] It functions by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^) to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates.[2][3] The primary targets of this compound are Casein Kinase 1α (CK1α), the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), and Phosphodiesterase 6D (PDE6D).[1][2][4] This multi-target degradation profile leads to potent anti-proliferative and immunomodulatory effects, primarily through the dual activation of the p53 tumor suppressor pathway and inhibition of pro-survival NF-κB signaling.[3][5][6] This document provides a comprehensive overview of the core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Molecular Glue-Mediated Degradation
This compound is an immunomodulatory drug (IMiD) derivative that binds to the CRBN substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase.[2] This binding event creates a novel protein-protein interaction surface, enabling the recruitment of specific neo-substrates that would not normally be recognized by CRBN. For this compound, these substrates include CK1α, IKZF1, IKZF3, and PDE6D.[4]
Once the ternary complex (CRBN-FPFT-2216-Substrate) is formed, the E3 ligase machinery facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules.
Figure 1. Mechanism of this compound-induced protein degradation.
Downstream Signaling Pathways
The degradation of CK1α is a key driver of this compound's anti-cancer effects, particularly in hematopoietic malignancies.[3][5] This action simultaneously impacts two critical signaling pathways: p53 and NF-κB.
Activation of p53 Signaling
CK1α is known to phosphorylate MDM2, the primary E3 ubiquitin ligase for the tumor suppressor p53, promoting its stability and activity. By degrading CK1α, this compound destabilizes MDM2, leading to the accumulation and activation of p53.[3] Activated p53 then transcriptionally upregulates its target genes, including the cell cycle inhibitor p21 (CDKN1A) and MDM2 itself (in a negative feedback loop), resulting in cell cycle arrest and apoptosis.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
FPFT-2216: A Technical Guide to a Novel Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPFT-2216 is a novel small molecule compound identified as a "molecular glue" that induces the degradation of multiple protein targets through the ubiquitin-proteasome system. By hijacking the CRL4CRBN E3 ubiquitin ligase, this compound effectively promotes the degradation of key cellular proteins, including the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α) and phosphodiesterase 6D (PDE6D).[1][2][3][4][5] This targeted protein degradation leads to potent anti-proliferative effects in various cancer cell lines, particularly those of hematopoietic origin, and modulates key signaling pathways such as p53 and NF-κB.[6][7][8][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic, low molecular weight compound that functions as a molecular glue.[2][6] Unlike traditional enzyme inhibitors or receptor antagonists, molecular glues act by inducing proximity between an E3 ubiquitin ligase and a target protein (neosubstrate) that would not normally interact. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound has emerged as a promising therapeutic candidate for cancers and inflammatory diseases due to its ability to degrade multiple high-value targets.[1][2]
Chemical Structure:
Mechanism of Action
This compound exerts its effects by recruiting specific neosubstrates to the Cereblon (CRBN) component of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN.[4] This interaction facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the neosubstrate, marking it for degradation by the 26S proteasome. The simultaneous degradation of multiple targets contributes to its potent and multi-faceted anti-cancer activity.[6]
Figure 1: Mechanism of this compound-induced protein degradation.
Target Proteins and Downstream Signaling
This compound induces the degradation of several key proteins involved in cancer pathogenesis:
-
IKZF1 (Ikaros) and IKZF3 (Aiolos): These are lymphoid transcription factors essential for the survival of multiple myeloma cells.[11][12][13] Their degradation is a clinically validated mechanism for treating this disease.
-
CK1α (Casein Kinase 1α): CK1α is implicated in the pathogenesis of various cancers. Its degradation by this compound leads to the activation of the p53 signaling pathway, a critical tumor suppressor pathway.[6][7][8][14]
-
PDE6D (Phosphodiesterase 6D): This protein acts as a chaperone for prenylated proteins, including KRAS.[4]
The degradation of these targets by this compound results in two major downstream effects:
-
Activation of the p53 Signaling Pathway: Degradation of CK1α stabilizes and activates p53, leading to the upregulation of its transcriptional targets like p21 and MDM2, which in turn induces cell cycle arrest and apoptosis.[6][7][14]
-
Inhibition of the NF-κB Signaling Pathway: this compound-mediated degradation of CK1α also leads to decreased activity of the CARD11/BCL10/MALT1 (CBM) complex, which is a key regulator of the NF-κB pathway.[6][7] This results in the inhibition of IκBα and NF-κB phosphorylation, suppressing pro-survival signaling.[6][7]
Figure 2: Downstream signaling effects of this compound.
Quantitative Data
The following tables summarize the quantitative data available for this compound's activity in various preclinical models.
Table 1: In Vitro Anti-proliferative Activity of this compound [6]
| Cell Line | Cancer Type | IC50 (µmol/L) |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.090 |
| Z-138 | Mantle Cell Lymphoma (MCL) | 0.140 |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.351 |
| Kasumi-10 | Acute Myeloid Leukemia (AML) | 0.093 |
| Lenalidomide | Various Hematological Malignancies | > 10 |
| Pomalidomide | Various Hematological Malignancies | > 10 |
| Avadomide | Various Hematological Malignancies | > 10 |
| Iberdomide | Various Hematological Malignancies | > 10 |
Table 2: In Vitro Protein Degradation by this compound in MOLT4 Cells [1][2]
| Target Protein | Concentration | Time | Degradation Level |
| PDE6D | 1 µM | 2 hours | Complete degradation |
| PDE6D | 1 µM | 24 hours | Sustained degradation |
| PDE6D | 8 nM | 4 hours | > 50% degradation |
| PDE6D, IKZF1, IKZF3, CK1α | 200 nM | 4 hours | Maximum degradation |
Table 3: In Vivo Activity of this compound [2]
| Animal Model | Dosage | Route of Administration | Observed Effect |
| CRBNI391V Mice | 30 mg/kg | p.o. or i.p. | Significant degradation of CK-1α and IKZF1 |
| Human Lymphoma Xenograft | Not Specified | Not Specified | Rapid tumor regression[6] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the characterization of molecular glue compounds like this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the anti-proliferative effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cell lines (e.g., DLBCL, MCL, ALL) in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of this compound or control compounds (e.g., lenalidomide, pomalidomide) for a specified duration (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Measure the absorbance or luminescence and calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
-
Western Blotting for Protein Degradation
-
Objective: To qualitatively and semi-quantitatively assess the degradation of target proteins.
-
Methodology:
-
Culture cells (e.g., MOLT4, Z-138) and treat with various concentrations of this compound for different time points.
-
Lyse the cells and determine the total protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for the target proteins (IKZF1, IKZF3, CK1α, p53, etc.) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.[6]
-
Ternary Complex Formation Assays
-
Objective: To demonstrate the formation of the ternary complex between the E3 ligase, this compound, and the neosubstrate.
-
Methodology (e.g., using AlphaLISA or TR-FRET):
-
Recombinantly express and purify the components: CRBN-DDB1 complex, the neosubstrate (e.g., IKZF1), and appropriate tags (e.g., GST, FLAG).
-
In a microplate, combine the tagged proteins with varying concentrations of this compound.
-
Add donor and acceptor beads (for AlphaLISA) or fluorescently labeled antibodies (for TR-FRET) that specifically bind to the tags on the proteins.
-
Incubate to allow for complex formation and signal generation.
-
Measure the signal (luminescence or fluorescence resonance energy transfer) which is proportional to the amount of ternary complex formed. A characteristic "hook effect" may be observed at high compound concentrations due to the formation of binary complexes.[15][16]
-
In Vitro Ubiquitination Assays
-
Objective: To confirm that the neosubstrate is ubiquitinated in the presence of this compound.
-
Methodology:
-
Assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme, the CRL4CRBN E3 ligase complex, ubiquitin, ATP, and the neosubstrate.
-
Add this compound or a vehicle control to the reaction.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and analyze the ubiquitination of the neosubstrate by Western blotting using an antibody against the neosubstrate or ubiquitin. An upward shift in the molecular weight of the neosubstrate indicates polyubiquitination.
-
Figure 3: Experimental workflow for this compound characterization.
Conclusion
This compound is a potent molecular glue degrader with a unique multi-targeting profile that translates into significant anti-cancer activity in preclinical models.[6] Its ability to simultaneously degrade IKZF1/3 and CK1α provides a dual mechanism of action, activating tumor suppressor pathways while inhibiting pro-survival signaling.[6][7][8][9] The data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical development of this compound and other novel molecular glue degraders. Further optimization of this scaffold may lead to the development of even more selective and potent degraders for a range of therapeutic applications.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A First-in-class Molecular Glue Degrader for the Treatment of Cancers - Protheragen [protheragen.com]
- 13. protheragen.com [protheragen.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Ternary Complex Formation [promega.com]
FPFT-2216: An In-Depth Technical Guide to its Target Protein Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPFT-2216 is a novel small molecule "molecular glue" degrader that has demonstrated significant potential in preclinical studies for the treatment of hematopoietic malignancies. This document provides a comprehensive technical overview of the target protein degradation profile of this compound, its mechanism of action, and the downstream cellular consequences. Detailed experimental protocols and data are presented to facilitate further research and development of this compound and its derivatives.
Introduction
This compound is a potent and selective degrader of several key cellular proteins implicated in cancer pathogenesis. It acts as a molecular glue, inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and its target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The primary targets of this compound include Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1 alpha (CK1α), and Phosphodiesterase 6D (PDE6D).[1][2][3] This multi-targeted degradation profile results in potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of lymphoid origin.[4][5][6]
Target Protein Degradation Profile
The degradation of specific target proteins by this compound has been quantified across various cell lines and experimental conditions. The following tables summarize the available data on the degradation potency (DC50) and maximum degradation (Dmax) for each target.
Table 1: In Vitro Degradation of Target Proteins by this compound in MOLT-4 Cells
| Target Protein | Concentration | Treatment Duration | % Degradation | Reference |
| PDE6D | 8 nM | 4 hours | > 50% | [1] |
| PDE6D | 200 nM | 4 hours | Maximum Degradation | [1] |
| IKZF1 | 200 nM | 4 hours | Maximum Degradation | [1] |
| IKZF3 | 200 nM | 4 hours | Maximum Degradation | [1] |
| CK1α | 200 nM | 4 hours | Maximum Degradation | [1] |
| PDE6D | 1 µM | 2 hours | Complete Degradation | [1] |
| PDE6D | 1 µM | 24 hours | Sustained Degradation | [1] |
Table 2: In Vitro Degradation of Target Proteins by this compound in Various Lymphoid Tumor Cell Lines
| Cell Line | Target Protein | Treatment Duration | Key Observations | Reference |
| Z-138 | CK1α | 6 hours | Concentration-dependent degradation | [7] |
| RS4;11 | CK1α | 6 hours | Concentration-dependent degradation | [7] |
| RI-1 | CK1α | 24 hours | Concentration-dependent degradation | [7] |
Table 3: In Vivo Degradation of Target Proteins by this compound in CRBN I391V Mice
| Target Protein | Dose | Route of Administration | Key Observations | Reference |
| CK1α | 30 mg/kg | p.o. or i.p. | Significant degradation | [1] |
| IKZF1 | 30 mg/kg | p.o. or i.p. | Significant degradation | [1] |
Mechanism of Action
This compound functions as a molecular glue to induce the degradation of its target proteins via the ubiquitin-proteasome system.
Caption: this compound mechanism of action.
Downstream Signaling Pathways
The degradation of CK1α and IKZF1/3 by this compound leads to the modulation of key signaling pathways involved in cancer cell proliferation and survival, namely the p53 and NF-κB pathways.
Activation of the p53 Signaling Pathway
Degradation of CK1α by this compound leads to the stabilization and activation of the tumor suppressor p53.[4][5] This results in the transcriptional upregulation of p53 target genes, such as p21 and MDM2, leading to cell cycle arrest and apoptosis.[4][5]
Caption: p53 pathway activation by this compound.
Inhibition of the NF-κB Signaling Pathway
This compound-mediated degradation of CK1α also results in the inhibition of the NF-κB signaling pathway.[4][5] This occurs through the disruption of the CARD11/BCL10/MALT1 (CBM) complex, which is crucial for NF-κB activation in lymphoid cells.[4][5] The inhibition of NF-κB, a key driver of proliferation and survival in many lymphomas, contributes to the anti-tumor activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
FPFT-2216: A Technical Whitepaper on a Novel Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPFT-2216 is a novel, potent, small molecule "molecular glue" degrader with significant anti-tumor activity, particularly in hematopoietic malignancies such as multiple myeloma and lymphoma.[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of targeted protein degradation.
Discovery and Synthesis
The discovery of this compound originated from a research initiative to identify novel therapeutic agents for multiple myeloma with a distinct chemical scaffold from existing immunomodulatory drugs (IMiDs).[3][4] Through the application of the Huisgen cycloaddition reaction, a lead compound, 3-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione (FPFT-2127), was identified.[3][4] Subsequent optimization of this lead compound led to the development of this compound, which demonstrated enhanced anti-tumor properties.[3][4]
Synthesis Protocol
The synthesis of this compound is achieved through a copper(II)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5]
Reactants:
-
3-ethynyl-4-methoxythiophene
-
3-azidopiperidine-2,6-dione
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
Solvent:
-
Dimethylformamide (DMF) / Water (H₂O) mixture
Procedure:
-
Dissolve 3-ethynyl-4-methoxythiophene and 3-azidopiperidine-2,6-dione in a 2:1 mixture of DMF and water.
-
Add CuSO₄·5H₂O and sodium ascorbate to the reaction mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Purify the crude product directly via preparative HPLC to yield this compound as a white solid.[5]
Mechanism of Action
This compound functions as a molecular glue, inducing the degradation of specific target proteins through the ubiquitin-proteasome system.[5][6] This action is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[5] this compound redirects the activity of this complex to degrade proteins that are not its native substrates.
The primary targets of this compound-induced degradation are:
The simultaneous degradation of these proteins, particularly CK1α and IKZF1/3, leads to two major downstream anti-cancer effects: the activation of the p53 signaling pathway and the inhibition of the NF-κB signaling pathway.[1][2][7]
Biological Activity and Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of lymphoid tumor cell lines.[1] Notably, it exhibits stronger inhibitory effects than established thalidomide derivatives like lenalidomide and pomalidomide in certain cell lines.[1]
In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various human lymphoma and leukemia cell lines.
| Cell Line | Cancer Type | IC₅₀ (µmol/L) |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | 0.090 |
| Z-138 | Mantle Cell Lymphoma | 0.140 |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.351 |
| Kasumi-10 | Acute Myeloid Leukemia | 0.093 |
| Reference Compounds | ||
| Lenalidomide | Multiple Myeloma | > 10 |
| Pomalidomide | Multiple Myeloma | > 10 |
| Avadomide | Multiple Myeloma | > 10 |
| Iberdomide | Multiple Myeloma | > 10 |
Data sourced from a study on the anti-lymphoma activity of this compound.[1]
In Vivo Efficacy
In preclinical xenograft models, this compound has shown significant anti-tumor activity. When combined with an MDM2 inhibitor, it induced rapid and sustained tumor regression in mice with subcutaneously transplanted human lymphoma cells.[1][2][3][8] Furthermore, this compound enhanced the anti-tumor effects of the monoclonal antibody rituximab.[1][2][8] In a patient-derived diffuse large B-cell lymphoma xenograft model, this compound also demonstrated notable antitumor activity.[1][2]
Experimental Protocols
Cell Proliferation Assay
This protocol outlines the methodology for assessing the anti-proliferative activity of this compound.
Procedure:
-
Lymphoid tumor cell lines are seeded in 96-well plates.[9]
-
The cells are treated with a range of concentrations of this compound.[9]
-
The plates are incubated for 3 days at 37°C in a 5% CO₂ atmosphere.[9]
-
A cell viability reagent, such as CellTiter-Glo®, is added to each well.
-
Luminescence is measured using a plate reader to quantify the number of viable cells.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of target proteins following treatment with this compound.
Procedure:
-
Culture cells (e.g., MOLT4) and treat with this compound at various concentrations and for different durations.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA or Bradford).
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (CK1α, IKZF1, IKZF3, PDE6D) and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Conclusion
This compound is a promising preclinical candidate with a novel mechanism of action that involves the targeted degradation of multiple key oncoproteins. Its potent in vitro and in vivo anti-tumor activity, particularly in lymphoid malignancies, warrants further investigation and development. This document provides a foundational understanding of this compound for researchers and clinicians working on the next generation of cancer therapeutics. Further derivatization of the this compound scaffold has also led to the development of more selective degraders of PDE6D (TMX-4100) and CK1α (TMX-4116), highlighting the potential for developing highly specific molecular glues.[5][10][11]
References
- 1. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Design, synthesis, and evaluation of a novel protein degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
FPFT-2216: A Technical Guide to its Dual Degradation of CK1α and IKZF1/3
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPFT-2216 is a novel small molecule "molecular glue" that induces the degradation of two key cellular proteins: casein kinase 1α (CK1α) and the Ikaros family zinc finger proteins 1 and 3 (IKZF1/3). This dual-targeting activity is achieved by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. The degradation of these proteins has significant downstream effects, including the activation of the p53 tumor suppressor pathway and the inhibition of the NF-κB signaling pathway, making this compound a promising therapeutic candidate for hematological malignancies, particularly lymphoma. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor CRBN and the neosubstrates CK1α and IKZF1/3.[1] This induced proximity leads to the polyubiquitination of CK1α and IKZF1/3, marking them for subsequent degradation by the 26S proteasome.[1][2] This degradation is CRBN-dependent, as evidenced by the lack of activity in CRBN-null cells.[2] The simultaneous degradation of these targets leads to a potent anti-proliferative effect in cancer cells.
The degradation of CK1α leads to the stabilization and activation of the p53 signaling pathway.[3][4] This, in turn, induces the expression of p53 target genes such as p21 and MDM2, resulting in cell cycle arrest and apoptosis.[3][4] Furthermore, the degradation of CK1α has been shown to inhibit the CARD11/BCL10/MALT1 (CBM) complex, a key component of the NF-κB signaling pathway.[3][4] This inhibition leads to decreased phosphorylation of IκBα and subsequent suppression of NF-κB activity, which is crucial for the survival of certain lymphoma subtypes.[3][4]
The degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) is a well-established mechanism for the anti-myeloma and immunomodulatory effects of related compounds.[1] In the context of lymphoma, the depletion of IKZF1/3 also contributes to the anti-tumor activity of this compound.[5]
This compound signaling pathway.
Quantitative Data
In Vitro Degradation of CK1α and IKZF1/3
The degradation of CK1α, IKZF1, and IKZF3 by this compound has been quantified in various cell lines. The following tables summarize the key findings.
Table 1: Dose-Dependent Degradation of Target Proteins by this compound in MOLT-4 Cells
| Target Protein | Concentration | Treatment Time | Degradation Level |
| CK1α | 200 nM | 4 hours | Maximum Degradation |
| IKZF1 | 200 nM | 4 hours | Maximum Degradation |
| IKZF3 | 200 nM | 4 hours | Maximum Degradation |
| PDE6D | 8 nM | 4 hours | >50% Degradation |
| PDE6D | 200 nM | 4 hours | Maximum Degradation |
Data extracted from a study by Teng et al.[2]
Table 2: Time-Dependent Degradation of PDE6D by this compound (1 µM) in MOLT-4 Cells
| Treatment Time | Degradation Level |
| 2 hours | Complete Degradation |
| 4 hours | Sustained Degradation |
| 6 hours | Sustained Degradation |
| 16 hours | Sustained Degradation |
| 24 hours | Sustained Degradation |
Data extracted from a study by Teng et al.[2]
Anti-proliferative Activity in Lymphoma Cell Lines
This compound exhibits potent anti-proliferative activity across a range of lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
Table 3: IC50 Values of this compound in Various Lymphoid Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µmol/L) |
| OCI-Ly3 | DLBCL (non-GCB) | 0.090 |
| Z-138 | MCL | 0.140 |
| RS4;11 | ALL | 0.351 |
| Kasumi-10 | - | 0.093 |
Data from a study by Fujiwara et al.[5]
Experimental Protocols
Western Blotting for Protein Degradation
This protocol describes a general method for assessing the degradation of CK1α and IKZF1/3 following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed lymphoma cell lines (e.g., Z-138, OCI-Ly3) in appropriate culture medium.[4]
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 6 or 24 hours).[4]
2. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CK1α, IKZF1, IKZF3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Western Blotting Workflow.
Cell Viability Assay
This protocol outlines a method for determining the anti-proliferative effects of this compound.
1. Cell Seeding:
-
Seed lymphoid tumor cell lines in a 96-well plate at an appropriate density.[5]
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control.[5]
-
Incubate the plate for a specified period (e.g., 3 days) at 37°C in a 5% CO2 incubator.[5]
3. Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
Measure the luminescence or absorbance using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay Workflow.
In Vivo Tumor Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Subcutaneously implant a human lymphoma cell line (e.g., Z-138) to establish tumors.[4]
2. Treatment Regimen:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) and/or other agents (e.g., siremadlin at 100 mg/kg) or vehicle control orally or via intraperitoneal injection.[4]
-
Follow a defined treatment schedule (e.g., once daily for 5 consecutive days per week for 3 weeks).[4]
3. Tumor Growth Monitoring:
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
4. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to determine the significance of any anti-tumor effects.
Logical Relationship of Dual-Targeting Mechanism
The dual degradation of CK1α and IKZF1/3 by this compound results in a synergistic anti-lymphoma effect through the modulation of independent but complementary signaling pathways.
Logical relationship of this compound's dual action.
Conclusion
This compound is a potent dual degrader of CK1α and IKZF1/3 with significant anti-proliferative activity in lymphoid tumor cells. Its well-defined mechanism of action, involving the activation of p53 and inhibition of NF-κB signaling, provides a strong rationale for its further development as a therapeutic agent for hematopoietic malignancies. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on this promising compound and in the broader field of targeted protein degradation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Glue FPFT-2216: A Technical Guide to its Activation of the p53 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPFT-2216 is a novel molecular glue compound that has demonstrated potent anti-tumor activity, particularly in hematopoietic malignancies.[1] Its mechanism of action involves the targeted degradation of several key cellular proteins, leading to the activation of the p53 tumor suppressor pathway. This technical guide provides an in-depth overview of the effects of this compound on p53 signaling, including quantitative data on its activity, detailed experimental protocols for assessing its effects, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing tumorigenesis. In response to cellular stress, such as DNA damage, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and DNA repair. The activity of p53 is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.
This compound is a small molecule that acts as a "molecular glue," inducing the degradation of specific target proteins through the CRL4CRBN E3 ubiquitin ligase complex.[2] A key target of this compound relevant to the p53 pathway is Casein Kinase 1α (CK1α).[1][3] CK1α is known to negatively regulate p53.[4] By inducing the degradation of CK1α, this compound effectively removes this inhibitory signal, leading to the stabilization and activation of p53.[1][3] This guide will explore the downstream consequences of this activation and the experimental methodologies used to characterize it.
Data Presentation
The following tables summarize the quantitative data regarding the anti-proliferative activity of this compound in various lymphoma cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound in Lymphoma Cell Lines [5]
| Cell Line | Lymphoma Subtype | IC50 (µM) |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.090 |
| Z-138 | Mantle Cell Lymphoma (MCL) | 0.140 |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.351 |
| Kasumi-10 | Acute Myeloid Leukemia (AML) | 0.093 |
Signaling Pathway and Mechanism of Action
This compound activates the p53 signaling pathway primarily through the degradation of CK1α. The following diagram illustrates this mechanism.
Caption: this compound mediated activation of the p53 signaling pathway.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the effects of this compound on the p53 signaling pathway.
Western Blotting for p53, p21, and MDM2
This protocol describes the detection and quantification of p53, p21, and MDM2 protein levels in cells treated with this compound.
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly3, Z-138)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control (GAPDH or β-actin).
Caption: Experimental workflow for Western Blotting.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of lymphoma cells.
Materials:
-
Lymphoma cell lines
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Synergistic Effects with MDM2 Inhibitors
Given that this compound upregulates MDM2 as part of the p53 negative feedback loop, combining this compound with an MDM2 inhibitor presents a rational therapeutic strategy.[1] Studies have shown that this combination leads to synergistic anti-proliferative activity and can induce rapid tumor regression in vivo.[1]
Caption: Synergistic action of this compound and an MDM2 inhibitor.
Conclusion
This compound represents a promising therapeutic agent that activates the p53 signaling pathway through a novel mechanism of CK1α degradation. This leads to potent anti-proliferative effects in cancer cells, particularly in hematopoietic malignancies. The data and protocols presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar molecular glues. The synergistic effect observed with MDM2 inhibitors highlights a promising combination therapy strategy that warrants further preclinical and clinical investigation.
References
FPFT-2216: A Technical Guide to its Inhibition of NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPFT-2216 is a novel small molecule "molecular glue" that has demonstrated potent anti-lymphoma activity. Its mechanism of action involves the induced degradation of several key cellular proteins, leading to the modulation of multiple signaling pathways. A critical aspect of its anti-cancer effect is the inhibition of the nuclear factor kappa B (NF-κB) signaling cascade. This document provides an in-depth technical overview of the mechanism by which this compound inhibits NF-κB signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound and NF-κB Signaling
This compound is a molecular glue compound that induces the degradation of specific target proteins through the ubiquitin-proteasome system. Its known targets include the IKAROS family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), casein kinase 1α (CK1α), and phosphodiesterase 6D (PDE6D)[1][2]. The degradation of these proteins has profound effects on cancer cell survival and proliferation.
The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. In many hematological malignancies, including lymphoma, this pathway is constitutively active, promoting cancer cell survival and resistance to therapy. The canonical NF-κB pathway is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of target genes.
Mechanism of this compound-Mediated NF-κB Inhibition
This compound inhibits NF-κB signaling primarily through the degradation of CK1α[3][4][5]. CK1α is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for antigen receptor-mediated NF-κB activation in lymphocytes[3][4].
The degradation of CK1α by this compound disrupts the formation and activity of the CBM complex. This leads to a reduction in the phosphorylation of IκBα and consequently, the inhibition of NF-κB nuclear translocation and transcriptional activity[3][4]. The effects of this compound on the CBM complex and downstream NF-κB signaling are more potent than those of known IKZF1/3 degraders[3][4].
Quantitative Data
Anti-proliferative Activity of this compound in Lymphoma Cell Lines
This compound exhibits potent anti-proliferative activity across a range of lymphoid tumor cell lines. The half-maximal inhibitory concentration (IC50) values are significantly lower than those of other thalidomide derivatives like lenalidomide, pomalidomide, avadomide, and iberdomide[6].
| Cell Line | Tumor Type | p53 Status | This compound IC50 (µmol/L) | Lenalidomide IC50 (µmol/L) | Pomalidomide IC50 (µmol/L) | Avadomide IC50 (µmol/L) | Iberdomide IC50 (µmol/L) |
| OCI-Ly3 | DLBCL (non-GCB) | Mutant | 0.090 | >10 | >10 | >10 | >10 |
| Z-138 | MCL | Wild-type | 0.140 | >10 | >10 | >10 | >10 |
| RS4;11 | ALL | Wild-type | 0.351 | >10 | >10 | >10 | >10 |
| Kasumi-10 | AML | Wild-type | 0.093 | >10 | >10 | >10 | >10 |
| DLBCL: Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma; ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; GCB: Germinal Center B-cell-like.[6] |
Degradation of Target Proteins
This compound induces the degradation of its target proteins in a dose-dependent manner. In MOLT4 cells, over 50% degradation of PDE6D is observed at a dose of 8 nM, with maximum degradation of PDE6D, IKZF1, IKZF3, and CK1α occurring at 200 nM after a 4-hour treatment[1].
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits NF-κB by degrading CK1α, a key CBM complex component.
Experimental Workflow for Assessing NF-κB Inhibition
Caption: Workflow for evaluating this compound's impact on NF-κB signaling.
Detailed Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Use human lymphoma cell lines such as OCI-Ly3 (non-GCB DLBCL) and Z-138 (MCL).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells at a desired density (e.g., 5 x 10^5 cells/mL) and allow them to acclimate before adding this compound at various concentrations for the specified duration (e.g., 4, 8, 24 hours).
Western Blotting for NF-κB Pathway Proteins
-
Cell Lysis: After treatment, harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, CK1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.
Immunoprecipitation of the CBM Complex
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against a CBM complex component (e.g., anti-CARD11 or anti-MALT1) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against other CBM complex components (e.g., BCL10, MALT1) to assess the integrity of the complex.
MALT1 Protease Activity Assay
-
Principle: This assay measures the proteolytic activity of MALT1, a key component of the CBM complex. Commercially available kits often utilize a fluorogenic substrate that is specifically cleaved by MALT1.
-
Procedure (General):
-
Prepare cell lysates from this compound-treated and control cells.
-
Incubate the lysates with the MALT1 fluorogenic substrate in the provided assay buffer.
-
Measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence is proportional to the MALT1 activity.
-
Alternatively, cell-based reporter assays, such as those using a split-luciferase system with an intervening MALT1 cleavage site, can be employed to measure MALT1 activity in living cells.
-
NF-κB Luciferase Reporter Assay
-
Transfection: Transfect lymphoma cells with a luciferase reporter plasmid containing NF-κB response elements in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Treatment: After transfection, treat the cells with this compound at various concentrations.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of NF-κB transcriptional activity.
Conclusion
This compound represents a promising therapeutic agent for lymphomas and potentially other malignancies driven by aberrant NF-κB signaling. Its unique mechanism of action, involving the targeted degradation of CK1α and subsequent disruption of the CBM complex, provides a clear rationale for its potent inhibition of the NF-κB pathway. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate molecular details of this compound's activity and to explore its full therapeutic potential.
References
- 1. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
FPFT-2216: A Technical Whitepaper on its Novelty Compared to Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FPFT-2216 is a novel, preclinical molecular glue with a distinct chemical scaffold that sets it apart from traditional thalidomide derivatives. While both this compound and thalidomide analogs engage the Cereblon (CRBN) E3 ubiquitin ligase, this compound exhibits a unique and potent substrate degradation profile, leading to enhanced anti-tumor activity in hematological malignancies. Notably, this compound demonstrates superior antiproliferative effects in lymphoma cell lines compared to lenalidomide, pomalidomide, and iberdomide. Its mechanism of action involves the simultaneous degradation of Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α), as well as the novel target Phosphodiesterase 6D (PDE6D). This multi-pronged approach results in the activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB signaling cascade. This whitepaper provides a comprehensive technical overview of this compound, presenting its unique chemical features, comparative efficacy data, and detailed experimental protocols to facilitate further research and development.
Introduction: The Landscape of Molecular Glues in Oncology
The serendipitous discovery of thalidomide's potent anti-myeloma and immunomodulatory activities ushered in a new era of cancer therapeutics. The subsequent elucidation of its mechanism of action—the recruitment of neosubstrates to the CRL4-CRBN E3 ubiquitin ligase for proteasomal degradation—gave rise to the concept of "molecular glues." This therapeutic modality has been successfully exploited with the development of thalidomide derivatives, lenalidomide and pomalidomide, which have become cornerstones in the treatment of multiple myeloma and other hematological malignancies. More recently, next-generation immunomodulatory drugs (IMiDs®), such as iberdomide, have been developed with the aim of improving efficacy and overcoming resistance.
Despite these advancements, the quest for novel molecular glues with improved potency, selectivity, and distinct substrate profiles continues. The development of molecules with unique chemical scaffolds that can engage the CRL4-CRBN complex in novel ways offers the potential for enhanced therapeutic windows and the ability to target previously undruggable proteins. This compound has emerged as a promising candidate in this pursuit, demonstrating a distinct pharmacological profile compared to the established thalidomide derivatives.
This compound: A Structurally Novel Molecular Glue
A key distinguishing feature of this compound is its chemical structure, which incorporates a novel scaffold comprising a triazole and a thiophene ring.[1] This is a significant departure from the phthalimide or isoindolinone core that characterizes thalidomide and its derivatives.
Table 1: Chemical Structure Comparison
| Compound | Core Structure | Key Distinguishing Features |
| Thalidomide | Phthalimide | Glutarimide ring |
| Lenalidomide | Phthalimide | Amino group at the 4-position of the phthalimide ring |
| Pomalidomide | Phthalimide | Amino group at the 4-position and a carbonyl group on the glutarimide ring |
| Iberdomide | Phthalimide derivative | Complex heterocyclic system attached to the phthalimide core |
| This compound | Triazole and Thiophene | Absence of the phthalimide core; presence of a triazole-thiophene moiety |
Comparative Mechanism of Action
Both this compound and thalidomide derivatives function as molecular glues by binding to CRBN and inducing the degradation of specific substrate proteins. However, the unique chemical structure of this compound leads to a distinct and expanded substrate degradation profile, resulting in a novel mechanism of anti-tumor activity.
Shared Target: The CRL4-CRBN E3 Ubiquitin Ligase Complex
The foundational mechanism for both classes of compounds is their interaction with the CRL4-CRBN E3 ubiquitin ligase complex. By binding to CRBN, they alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins that are not normally targeted by this ligase.
Figure 1. General mechanism of action for molecular glues targeting the CRL4-CRBN complex.
Differential Substrate Degradation Profiles
While there is an overlap in the targeted substrates, this compound exhibits a broader and more potent degradation activity compared to thalidomide derivatives.
Table 2: Comparative Substrate Degradation Profile
| Substrate | This compound | Lenalidomide | Pomalidomide | Iberdomide |
| IKZF1 (Ikaros) | Yes (Potent) | Yes | Yes (Potent) | Yes (Potent) |
| IKZF3 (Aiolos) | Yes (Potent) | Yes | Yes (Potent) | Yes (Potent) |
| CK1α | Yes (Potent) | Yes (Modest) | No | No |
| PDE6D | Yes | No | No | No |
-
IKZF1 and IKZF3: The degradation of these lymphoid transcription factors is a hallmark of IMiD activity and is crucial for their anti-myeloma effects. This compound is also a potent degrader of IKZF1 and IKZF3.
-
CK1α: Lenalidomide is known to induce the degradation of CK1α, which is particularly relevant in the context of del(5q) myelodysplastic syndrome. However, this compound demonstrates a more potent degradation of CK1α.[1]
-
PDE6D: A novel and distinguishing feature of this compound is its ability to degrade phosphodiesterase 6D (PDE6D).[2] This target is not known to be degraded by thalidomide or its common derivatives.
Signaling Pathway Modulation
The unique substrate degradation profile of this compound translates into distinct downstream effects on key signaling pathways that govern cancer cell survival and proliferation.
The potent degradation of CK1α by this compound leads to the activation of the p53 tumor suppressor pathway.[3][4] CK1α is a negative regulator of p53, and its degradation results in increased p53 stability and transcriptional activity. This, in turn, leads to the upregulation of p53 target genes such as p21, a key cell cycle inhibitor.
Figure 2. This compound-mediated activation of the p53 pathway.
This compound has been shown to inhibit the NF-κB signaling pathway by decreasing the activity of the CARD11/BCL10/MALT1 (CBM) complex.[4] This effect is mediated through the degradation of CK1α and is more potent than that observed with IKZF1/3 degraders alone.[4]
Figure 3. This compound-mediated inhibition of the NF-κB pathway.
In Vitro Efficacy: A Head-to-Head Comparison
This compound has demonstrated significantly greater antiproliferative activity in various hematological cancer cell lines compared to established thalidomide derivatives.
Antiproliferative Activity in Hematological Malignancies
Table 3: Comparative IC50 Values in Lymphoma and Multiple Myeloma Cell Lines (µM)
| Cell Line | Tumor Type | This compound | Lenalidomide | Pomalidomide | Iberdomide |
| OCI-Ly3 | DLBCL | 0.090 | >10 | >10 | >10 |
| Z-138 | MCL | 0.140 | >10 | >10 | >10 |
| RS4;11 | ALL | 0.351 | >10 | >10 | >10 |
| Kasumi-10 | - | 0.093 | >10 | >10 | >10 |
| RPMI-8226 | Multiple Myeloma | - | >10 | 8 | - |
| OPM2 | Multiple Myeloma | - | - | 10 | - |
Data for this compound, lenalidomide, pomalidomide, and iberdomide in OCI-Ly3, Z-138, RS4;11, and Kasumi-10 from[5]. Data for pomalidomide in RPMI-8226 and OPM2 from[6].
The data clearly indicates that this compound is significantly more potent than lenalidomide, pomalidomide, and iberdomide in the tested lymphoma cell lines, with IC50 values in the nanomolar range while the thalidomide derivatives show minimal activity at concentrations up to 10 µM.[5]
In Vivo Preclinical Models
The potent in vitro activity of this compound has been translated into significant anti-tumor efficacy in in vivo xenograft models of lymphoma.
Lymphoma Xenograft Models
In a Z-138 mantle cell lymphoma xenograft model, co-administration of this compound (10 mg/kg) with an MDM2 inhibitor led to rapid tumor regression, with tumors nearly disappearing after 10 days of treatment.[7] This combination therapy demonstrated a synergistic effect. Furthermore, in a patient-derived diffuse large B-cell lymphoma (DLBCL) xenograft model, this compound administered at 0.1 and 1 mg/kg showed significant tumor growth inhibition.[8]
Detailed Experimental Protocols
Cell Viability Assays
Protocol: WST-8 Assay for Antiproliferative Activity
-
Cell Seeding: Seed lymphoid tumor cell lines in 96-well plates at a density of 5,000 to 40,000 cells per well in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound, thalidomide derivatives, or vehicle control (DMSO) to the wells.
-
Incubation: Culture the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 values using a non-linear regression analysis.
Figure 4. Workflow for the WST-8 cell viability assay.
Western Blotting for Protein Degradation
Protocol: Immunoblotting for IKZF1, CK1α, and PDE6D
-
Cell Culture and Treatment: Plate MOLT-4 cells at a density of 3 x 10^5 to 1 x 10^6 cells/mL and treat with various concentrations of this compound or thalidomide derivatives for the desired time points (e.g., 4, 6, 24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF1, CK1α, PDE6D, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Figure 5. Workflow for Western Blotting analysis.
In Vivo Xenograft Studies
Protocol: Subcutaneous Lymphoma Xenograft Model
-
Cell Preparation: Harvest Z-138 or other suitable lymphoma cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 0.1-10 mg/kg), thalidomide derivatives, or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the desired schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, and collect tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion: The Therapeutic Potential of this compound
This compound represents a significant advancement in the field of molecular glues. Its novel chemical scaffold, expanded substrate degradation profile, and potent anti-tumor activity in preclinical models of hematological malignancies underscore its potential as a next-generation therapeutic agent. The ability of this compound to potently degrade CK1α and the novel target PDE6D, in addition to the established IMiD targets IKZF1 and IKZF3, provides a multi-faceted attack on cancer cell signaling pathways. The superior in vitro potency of this compound compared to established thalidomide derivatives warrants further investigation and highlights its promise for addressing unmet medical needs in lymphoma and other cancers. This technical whitepaper provides a foundational understanding of the novelty of this compound and serves as a resource for the scientific community to further explore its therapeutic potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomalidomide Shows Significant Therapeutic Activity against CNS Lymphoma with a Major Impact on the Tumor Microenvironment in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper: Iberdomide Enhances Dara Mediated Cytotoxicity through Upregulation of CDC Activity and Elevated NK Cell Mediated ADCC [ash.confex.com]
- 5. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. Iberdomide with cyclophosphamide and dexamethasone in RRMM: first results from the ICON study | VJHemOnc [vjhemonc.com]
- 8. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
Probing the Proteome: A Technical Guide to the Selectivity of FPFT-2216
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPFT-2216 is a novel molecular glue compound that has demonstrated significant potential in the targeted degradation of key cellular proteins implicated in cancer and inflammatory diseases. This technical guide provides an in-depth analysis of the proteome-wide selectivity of this compound, offering a comprehensive resource for researchers in drug discovery and development. Through a detailed examination of its mechanism of action, experimental protocols, and quantitative proteomic data, this document elucidates the compound's target profile and its effects on cellular signaling pathways.
Introduction
This compound is a small molecule that functions as a "molecular glue," inducing the proximity of an E3 ubiquitin ligase, Cereblon (CRBN), to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism of action places this compound in the class of targeted protein degraders, a rapidly emerging therapeutic modality. Initial studies have identified several primary targets of this compound, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1 alpha (CK1α), and Phosphodiesterase 6D (PDE6D).[1][2][3] Understanding the precise selectivity of this compound across the entire proteome is critical for predicting its therapeutic efficacy and potential off-target effects.
Mechanism of Action: Induced Protein Degradation
This compound facilitates the interaction between the CRL4-CRBN E3 ubiquitin ligase complex and its neosubstrates. This induced proximity leads to the polyubiquitination of the target proteins, marking them for recognition and degradation by the 26S proteasome. The degradation of these key proteins has significant downstream effects on cellular signaling.
Caption: this compound mechanism of action.
Proteome-Wide Selectivity of this compound
Quantitative mass spectrometry-based proteomics has been employed to determine the global protein abundance changes in human cell lines upon treatment with this compound. These studies provide a comprehensive view of the compound's selectivity.
Quantitative Proteomics Data
The following table summarizes the degradation of the primary targets of this compound in MOLT4 cells treated with 1 µM of the compound for 5 hours.[2]
| Target Protein | UniProt ID | Cellular Function | Degradation (%) |
| IKZF1 (Ikaros) | Q13427 | Transcription factor, hematopoiesis | >95% |
| IKZF3 (Aiolos) | Q9UKT9 | Transcription factor, B-cell development | >95% |
| CSNK1A1 (CK1α) | P48729 | Serine/threonine kinase, signaling | >95% |
| PDE6D | O43924 | Prenyl-binding protein, protein trafficking | >95% |
In dose-response studies in MOLT4 cells treated for 4 hours, significant degradation of PDE6D was observed at concentrations as low as 8 nM, with maximal degradation of all four primary targets occurring at 200 nM.[1][2] Time-course experiments with 1 µM this compound in MOLT4 cells showed complete degradation of PDE6D within 2 hours, and this degradation was sustained for at least 24 hours.[1][2]
Impact on Cellular Signaling Pathways
The degradation of IKZF1/3 and CK1α by this compound leads to significant downstream effects on key signaling pathways, notably the activation of the p53 tumor suppressor pathway and the inhibition of the NF-κB signaling pathway.[3][4]
Activation of the p53 Pathway
Degradation of CK1α by this compound leads to the stabilization and activation of p53, a critical tumor suppressor protein. Activated p53 then transcriptionally upregulates its target genes, such as p21 and MDM2, leading to cell cycle arrest and apoptosis.[3]
Caption: this compound-induced p53 pathway activation.
Inhibition of the NF-κB Pathway
This compound-mediated degradation of CK1α also results in the inhibition of the CARD11/BCL10/MALT1 (CBM) complex, a key signaling node in the NF-κB pathway.[3][4] This leads to decreased phosphorylation of IκBα and subsequent inhibition of NF-κB activity, which is crucial for the survival of certain cancer cells.[3]
Caption: this compound-induced NF-κB pathway inhibition.
Experimental Protocols
The following section details the methodologies used to generate the proteome-wide selectivity data for this compound.
Cell Culture and Treatment
-
Cell Line: MOLT4 (human T-cell acute lymphoblastic leukemia) cells were used for the proteomic analysis.[2]
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: For proteome-wide analysis, MOLT4 cells were treated with 1 µM this compound or DMSO as a vehicle control for 5 hours.[2] For dose-response studies, cells were treated with varying concentrations of this compound (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for 4 hours.[1]
Quantitative Mass Spectrometry-Based Proteomics
A label-based quantitative proteomics workflow, such as Tandem Mass Tag (TMT) labeling, is typically employed to determine relative protein abundance.
Caption: A typical quantitative proteomics workflow.
-
Sample Preparation:
-
Cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Proteins were reduced, alkylated, and then digested into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Peptides from each sample (e.g., control and this compound treated) were labeled with distinct TMT isobaric tags.
-
The labeled samples were then combined into a single mixture.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The combined peptide mixture was fractionated using high-pH reversed-phase liquid chromatography.
-
Each fraction was then analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
-
Data Analysis:
-
The raw mass spectrometry data was processed using a software suite like Proteome Discoverer.
-
MS/MS spectra were searched against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
The intensities of the TMT reporter ions were used to determine the relative abundance of each protein between the different treatment conditions.
-
Western Blotting
Western blotting is used to validate the findings from the mass spectrometry experiments for specific proteins of interest.
-
Procedure:
-
Protein lysates from treated and control cells were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-IKZF1, anti-CK1α, anti-PDE6D) and a loading control (e.g., anti-GAPDH).
-
The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound is a potent molecular glue that induces the degradation of a specific set of proteins, including IKZF1, IKZF3, CK1α, and PDE6D. Proteome-wide selectivity studies have confirmed the high specificity of this compound for these targets at effective concentrations. The degradation of these proteins has profound effects on cellular signaling, including the activation of the p53 pathway and the inhibition of the NF-κB pathway, providing a mechanistic basis for its potential therapeutic applications in oncology and inflammatory diseases. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate the activity of this compound and other molecular glue degraders. Further research has also focused on chemical derivatization of this compound to develop next-generation degraders with even greater selectivity for individual targets like PDE6D or CK1α.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for FPFT-2216 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPFT-2216 is a novel small molecule "molecular glue" that induces the degradation of specific cellular proteins, offering a promising therapeutic strategy for hematological malignancies, including lymphoma.[1][2] This compound facilitates the interaction between the CRL4^CRBN^ E3 ubiquitin ligase complex and its neo-substrates, leading to their ubiquitination and subsequent proteasomal degradation.[2] The primary targets of this compound-mediated degradation include the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), Casein Kinase 1 alpha (CK1α), and Phosphodiesterase 6D (PDE6D).[2][3]
The degradation of these key proteins by this compound results in potent anti-proliferative effects in lymphoma cell lines.[4] Mechanistically, the degradation of CK1α leads to the activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB signaling pathway.[4][5][6] Specifically, this compound has been shown to decrease the activity of the CARD11/BCL10/MALT1 (CBM) complex, leading to reduced phosphorylation of IκBα and subsequent inhibition of NF-κB nuclear translocation.[4][5] Concurrently, the degradation of CK1α stabilizes and activates p53, resulting in the upregulation of its transcriptional targets, such as p21 and MDM2, which mediate cell cycle arrest and apoptosis.[5][6]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in lymphoma cell lines, focusing on cell viability, target protein degradation, and the modulation of key signaling pathways.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | This compound IC50 (µM) |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.090 |
| Z-138 | Mantle Cell Lymphoma (MCL) | 0.140 |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.351 |
| Kasumi-10 | Not Specified | 0.093 |
Data synthesized from publicly available research.
Experimental Protocols
General Cell Culture of Lymphoma Cell Lines
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly3, Z-138, RS4;11)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Humidified incubator (37°C, 5% CO₂)
-
T-75 culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Protocol:
-
Culture lymphoma cell lines in RPMI-1640 medium supplemented with 10% or 20% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell growth and viability regularly. Subculture the cells every 2-3 days to maintain a cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
-
To subculture, transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells at the desired density for subsequent experiments.
Cell Viability Assay (MTS Assay)
Materials:
-
Lymphoma cell suspension
-
96-well clear flat-bottom microplates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7]
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of Protein Degradation
Materials:
-
Lymphoma cells
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary and secondary antibodies (see Table 2)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed lymphoma cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to acclimate.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 6, 12, 24 hours).
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Table 2: Recommended Primary Antibodies for Western Blotting
| Target Protein | Recommended Antibody (Clone/Catalog No.) |
| IKZF1 (Ikaros) | Mouse Monoclonal (1D6B5), Proteintech #66966-1-IG[8] or Mouse Monoclonal (5F12H7), Biorbyt #orb2591247[9] |
| IKZF3 (Aiolos) | Rabbit Polyclonal, Thermo Fisher #720418[5] or Rabbit Monoclonal [EPR9342(B)], Abcam #ab139408 |
| CK1α | Rabbit Polyclonal, Cell Signaling Technology #2655[10] or Rabbit Monoclonal [EPR19824], Abcam #ab206652 |
| PDE6D | Rabbit Polyclonal [N1C3], GeneTex #GTX109240[3] or Rabbit Polyclonal, Novus Biologicals #NBP3-35202 |
| Phospho-p53 (Ser15) | Mouse Monoclonal (16G8), Cell Signaling Technology #9286[11] or Rabbit Polyclonal, Thermo Fisher #PA5-104742[4] |
| Total p53 | Mouse Monoclonal (DO-1), Santa Cruz Biotechnology #sc-126[12] or Mouse Monoclonal (DO-1), Abcam #ab1101[13] |
| Phospho-IκBα (Ser32) | Rabbit Monoclonal (14D4), Cell Signaling Technology #2859[6] |
| Phospho-IκBα (Ser32/36) | Mouse Monoclonal (H.709.9), Thermo Fisher #MA5-15224[1] |
| Total IκBα | Rabbit Monoclonal (44D4), Cell Signaling Technology #4812[2] or Rabbit Polyclonal, Cell Signaling Technology #9242[14] |
| NF-κB p65 | Rabbit Monoclonal (E379), Abcam #ab32536[15] |
| GAPDH (Loading Control) | Rabbit Monoclonal (14C10), Cell Signaling Technology #2118 |
| β-actin (Loading Control) | Mouse Monoclonal (8H10D10), Cell Signaling Technology #3700 |
Nuclear and Cytoplasmic Fractionation for NF-κB Translocation
Materials:
-
Treated and untreated lymphoma cells
-
Ice-cold PBS
-
Cytoplasmic Extraction (CE) Buffer (10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6)[16]
-
Nuclear Extraction (NE) Buffer (20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 1 mM PMSF, 25% (v/v) glycerol, pH 8.0)[16]
-
Microcentrifuge
Protocol:
-
Harvest approximately 4 x 10⁷ cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 5 pellet volumes of ice-cold CE buffer.[16]
-
Incubate on ice for 3 minutes to lyse the cell membrane.[16]
-
Centrifuge at 1,000-1,500 rpm for 4 minutes at 4°C.[16]
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
Gently wash the remaining nuclear pellet with 100 µL of CE buffer without NP-40.[16]
-
Centrifuge as in step 5 and discard the supernatant.
-
Resuspend the nuclear pellet in 1 pellet volume of NE buffer.[16]
-
Incubate on ice for 10 minutes with periodic vortexing to lyse the nuclear membrane.[16]
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
Analyze the cytoplasmic and nuclear fractions by Western blot for the presence of NF-κB p65. An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicates translocation.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound acts as a molecular glue, promoting the degradation of target proteins.
Experimental Workflow for this compound In Vitro Characterization
References
- 1. Phospho-IkB alpha (Ser32, Ser36) Monoclonal Antibody (H.709.9) (MA5-15224) [thermofisher.com]
- 2. IkappaB alpha (44D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Anti-PDE6D antibody [N1C3] (GTX109240) | GeneTex [genetex.com]
- 4. Phospho-p53 (Ser15) Polyclonal Antibody (PA5-104742) [thermofisher.com]
- 5. IKZF3 Polyclonal Antibody (720418) [thermofisher.com]
- 6. Phospho-IkappaB alpha (Ser32) (14D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Anti-IKB alpha (phospho S32) antibody [EPR3148] (ab92700) | Abcam [abcam.com]
- 8. IKZF1 Monoclonal Antibody (1D6B5) (66966-1-IG) [thermofisher.com]
- 9. Biorbyt [biorbyt.com]
- 10. CK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-p53 (Ser15) (16G8) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. scbt.com [scbt.com]
- 13. Anti-p53 antibody [DO-1] - ChIP Grade (ab1101) | Abcam [abcam.com]
- 14. IkappaB alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 15. advisains.id [advisains.id]
- 16. Phospho-IkB Alpha (Ser32/36) antibody (68999-1-Ig) | Proteintech [ptglab.com]
Application Notes and Protocols for FP-FT-2216 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPFT-2216 is a novel small molecule "molecular glue" that induces the degradation of multiple protein targets, offering a promising therapeutic strategy in oncology.[1][2] This compound facilitates the interaction between the CRL4^CRBN^ E3 ubiquitin ligase complex and its neo-substrates, leading to their ubiquitination and subsequent proteasomal degradation.[2][3] Key targets of this compound include the lymphoid transcription factors IKAROS (IKZF1) and Aiolos (IKZF3), Casein Kinase 1 alpha (CK1α), and Phosphodiesterase 6D (PDE6D).[1][2] The degradation of these proteins triggers potent anti-proliferative effects, particularly in hematopoietic malignancies.[4][5]
Recent preclinical studies have demonstrated the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model of diffuse large B-cell lymphoma (DLBCL), highlighting its potential for clinical translation.[4][6] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are recognized for their ability to recapitulate the heterogeneity and molecular characteristics of the original human tumor, thus providing a more predictive preclinical model for evaluating novel cancer therapeutics.[7][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in PDX models to assess its anti-tumor efficacy and elucidate its mechanism of action in a clinically relevant setting.
Mechanism of Action of this compound
This compound acts as a molecular glue to induce the degradation of specific target proteins. This mechanism involves the recruitment of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to the target proteins, leading to their polyubiquitination and subsequent degradation by the 26S proteasome. The key downstream effects of this compound's action include:
-
Activation of the p53 Signaling Pathway: Degradation of CK1α by this compound leads to the stabilization and activation of the tumor suppressor p53, resulting in the upregulation of its transcriptional targets such as p21 and MDM2, which in turn induces cell cycle arrest and apoptosis.[4][5]
-
Inhibition of the NF-κB Signaling Pathway: this compound-mediated degradation of CK1α also leads to the inhibition of the CARD11/BCL10/MALT1 (CBM) complex, a key component of the NF-κB signaling pathway in lymphoid cells.[4][9] This results in decreased phosphorylation of IκBα and subsequent inhibition of NF-κB activity, which is crucial for the survival of many lymphoma subtypes.[4]
-
Degradation of Lymphoid Transcription Factors: The degradation of IKZF1 and IKZF3, which are essential for the development and survival of B-cells, is a well-established mechanism of action for immunomodulatory drugs (IMiDs) and is also a key feature of this compound.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data available for this compound.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Concentration | Time Point | Result | Reference |
| MOLT4 | Protein Degradation | 1 µM | 2 hours | Complete degradation of PDE6D | [1][2] |
| MOLT4 | Protein Degradation | 8 nM | 4 hours | >50% degradation of PDE6D | [1][2] |
| MOLT4 | Protein Degradation | 200 nM | 4 hours | Maximum degradation of PDE6D, IKZF1, IKZF3, and CK1α | [1][2] |
| Lymphoma Cell Lines | Cell Viability | Varies | 3 days | Strong anti-proliferative effects | [4][5] |
Table 2: In Vivo Efficacy of this compound in a DLBCL PDX Model
| Parameter | Value | Reference |
| Animal Model | Immunodeficient mice bearing DLBCL PDX | [4][5] |
| This compound Dose | 10 mg/kg | [10] |
| Administration Route | Oral (p.o.) | [11] |
| Dosing Schedule | Once daily, 5 days/week for 4 weeks | [11] |
| Outcome | Enhanced anti-tumor activity (in combination with rituximab) | [4][6] |
| Outcome | Induced rapid tumor regression (in combination with an MDM2 inhibitor) | [4][5] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the subcutaneous implantation of fresh patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid IL2Rγ^null^ (NSG) or similar strains, 6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal warming pad
-
Sterile Petri dishes
Procedure:
-
Tumor Tissue Preparation:
-
Within 2-4 hours of surgical resection, place the fresh tumor tissue in a sterile Petri dish containing cold PBS.
-
In a sterile biosafety cabinet, carefully remove any necrotic or non-tumor tissue.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
(Optional) Mix the tumor fragments with Matrigel at a 1:1 ratio to support initial engraftment.
-
-
Surgical Implantation:
-
Anesthetize the immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the dorsal flank area.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mouse on a warming pad until it recovers from anesthesia.
-
-
Post-Implantation Monitoring:
-
House the mice in a sterile, controlled environment.
-
Monitor the mice regularly for signs of distress and to check the incision site for infection.
-
Palpate the implantation site weekly to monitor for tumor growth.
-
This compound Formulation and Administration
This protocol outlines the preparation and oral administration of this compound to mice bearing established PDX tumors.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Sonicator
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution.
-
Add the this compound powder to the vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).
-
Vortex and sonicate the mixture until a homogenous suspension is formed. Prepare fresh daily before administration.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the body weight of the mouse to calculate the exact volume of the drug suspension to be administered.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
In Vivo Efficacy Study Workflow
This protocol details the workflow for conducting an in vivo efficacy study of this compound in PDX-bearing mice.
Procedure:
-
Tumor Growth Monitoring and Randomization:
-
Once tumors are palpable, begin measuring tumor dimensions with a digital caliper 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomly assign the mice into treatment and control groups.
-
-
Treatment Phase:
-
Administer this compound and the vehicle control according to the predetermined dosing schedule (e.g., 10 mg/kg, p.o., daily for 5 days/week).
-
Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size (e.g., >1500 mm³), after a fixed duration of treatment, or if signs of excessive toxicity are observed.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting to confirm target protein degradation) or fixed in formalin for histological and immunohistochemical analysis.
-
Conclusion
This compound represents a promising therapeutic agent with a unique mechanism of action. The use of PDX models provides a robust platform for the preclinical evaluation of this compound, offering valuable insights into its anti-tumor efficacy, pharmacodynamic effects, and potential for combination therapies in a setting that closely mimics human cancer. The protocols outlined in these application notes provide a framework for researchers to effectively design and execute in vivo studies with this compound in PDX models.
References
- 1. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 4. benchchem.com [benchchem.com]
- 5. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Determination of Tumor Volume [bio-protocol.org]
- 8. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 9. Exploring a model-based analysis of patient derived xenograft studies in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPFT-2216 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPFT-2216 is a novel small molecule "molecular glue" that induces the degradation of specific target proteins, leading to potent anti-tumor activity. It facilitates the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and its neo-substrates, including Casein Kinase 1 alpha (CK1α), Ikaros (IKZF1), and Aiolos (IKZF3). This targeted protein degradation subsequently activates the p53 signaling pathway and inhibits the NF-κB pathway, making this compound a promising therapeutic agent for hematopoietic malignancies such as lymphoma.[1][2][3][4] This document provides detailed application notes and protocols for the dosage and administration of this compound in mouse models based on preclinical studies.
Mechanism of Action
This compound acts as a molecular glue, bringing together the CRBN E3 ubiquitin ligase complex and the target proteins CK1α, IKZF1, and IKZF3.[5][6] This proximity leads to the ubiquitination and subsequent proteasomal degradation of these target proteins. The degradation of CK1α results in the stabilization and activation of the tumor suppressor p53.[1][3][4][7] Simultaneously, the degradation of IKZF1 and IKZF3, along with CK1α, leads to the inhibition of the CARD11/BCL10/MALT1 (CBM) complex and subsequent suppression of NF-κB signaling.[1][3][4]
Data Presentation
Table 1: this compound Dosage in Mouse Models
| Mouse Model | Dosage (mg/kg) | Administration Route | Vehicle | Study Type | Reference |
| Z-138 CDX | 10 | Oral (p.o.) | 1% Carboxymethylcellulose sodium salt solution | Combination with Siremadlin | [8] |
| Z-138 CDX | 1 | Oral (p.o.) | 1% Carboxymethylcellulose sodium salt solution | Combination with Rituximab | [8] |
| DOHH-2 CDX | 0.1 | Oral (p.o.) | 1% Carboxymethylcellulose sodium salt solution | Combination with Rituximab | [8] |
| LYXFDLBC 2835 PDX | 0.1, 1 | Oral (p.o.) | 1% Carboxymethylcellulose sodium salt solution | Monotherapy | [8] |
| CRBNI391V mice | 30 | Oral (p.o.) or Intraperitoneal (i.p.) | 0.5% Carboxymethylcellulose/sodium and 0.25% Tween 80 | Pharmacodynamic | [9] |
CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft
Table 2: this compound Administration Schedules in Mouse Models
| Mouse Model | Administration Schedule | Study Duration | Reference |
| Z-138 CDX | Once daily for 5 consecutive days per week | 3 weeks | [1] |
| Z-138 CDX | Once daily for 5 consecutive days per week | 4 weeks | [1] |
| Z-138 CDX | Once daily for 4 days (for pharmacodynamic study) | 4 days | [1] |
| DOHH-2 CDX | Once daily for 5 consecutive days per week | 4 weeks | [1] |
| LYXFDLBC 2835 PDX | Once daily for 5 consecutive days per week | 4 weeks | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
Materials:
-
This compound powder
-
Vehicle: 1% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder.
-
In a sterile tube, add the this compound powder to the calculated volume of 1% CMC solution.
-
Vortex the mixture thoroughly until a homogenous suspension is achieved.
-
If necessary, sonicate the suspension for short intervals to aid in dissolution and create a uniform suspension.
-
Prepare the formulation fresh daily before administration.
Protocol 2: Oral Administration (Gavage)
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice)[10]
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct volume of this compound formulation to administer (typically not exceeding 10 ml/kg body weight).[10]
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[11]
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow the needle. Do not force the needle.[12][13]
-
Once the needle is correctly positioned in the esophagus, slowly administer the formulation.[11]
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.[14]
Protocol 3: Intraperitoneal (IP) Injection
Materials:
-
This compound formulation
-
Syringes (1 ml)
-
70% Ethanol
-
Gauze pads
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct injection volume (typically not exceeding 10 ml/kg body weight).[9][15]
-
Draw the calculated volume of the this compound suspension into a syringe.
-
Securely restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[1][8]
-
Cleanse the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[1][15]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 4: Xenograft Tumor Model and Efficacy Study
Materials:
-
Human lymphoma cell lines (e.g., Z-138, DOHH-2)
-
Immunodeficient mice (e.g., NOD/SCID)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
-
This compound formulation
-
Surgical tools for tumor excision
Procedure:
-
Cell Culture and Implantation:
-
Culture human lymphoma cells under standard conditions.
-
Harvest and resuspend the cells in sterile PBS, optionally mixed with Matrigel to enhance tumor take.
-
Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Begin administration of this compound or vehicle according to the schedules outlined in Table 2, using either oral gavage (Protocol 2) or IP injection (Protocol 3).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
-
Continue treatment for the specified duration (e.g., 3-4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target protein levels, immunohistochemistry). In some studies, tumor regression was observed for up to 24 days after the final administration of this compound.[1]
-
Concluding Remarks
These application notes and protocols provide a comprehensive guide for the in vivo evaluation of this compound in mouse models. Adherence to these detailed methodologies will ensure reproducible and reliable data for preclinical studies. Researchers should always follow institutional guidelines for animal care and use. The potent and specific mechanism of action of this compound offers a promising avenue for the development of novel cancer therapeutics.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. scribd.com [scribd.com]
- 3. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for FPFT-2216 in Hematopoietic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPFT-2216 is a novel small molecule "molecular glue" with significant potential for the study and treatment of hematopoietic malignancies.[1][2][3] As a potent degrader of key cellular proteins, this compound offers a unique mechanism of action that leads to tumor cell death and inhibition of tumor growth. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical research settings.
This compound induces the simultaneous proteasomal degradation of Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[1][4] This dual degradation activity results in the activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival NF-κB signaling pathway, making it a promising agent for various lymphomas and other hematopoietic cancers.[1][2]
Mechanism of Action
This compound functions by redirecting the CRL4-CRBN E3 ubiquitin ligase complex to its target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of IKZF1 and IKZF3 is a known mechanism of action for immunomodulatory drugs (IMiDs) effective in multiple myeloma. The concurrent degradation of CK1α by this compound, however, provides a distinct and potent anti-cancer effect, particularly in lymphomas.[1][5] The degradation of CK1α leads to the stabilization and activation of p53, a critical tumor suppressor, and inhibits the CARD11-BCL10-MALT1 (CBM) complex, a key component of the NF-κB signaling pathway in lymphoid cells.[1][2]
Signaling Pathway Overview
References
- 1. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. licorbio.com [licorbio.com]
Application of FPFT-2216 in Multiple Myeloma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPFT-2216 is a novel small molecule compound that functions as a "molecular glue," inducing the proteasomal degradation of specific target proteins.[1] This mechanism of action positions this compound as a promising therapeutic candidate for various hematological malignancies, including multiple myeloma. This document provides detailed application notes and protocols for researchers investigating the utility of this compound in the context of multiple myeloma.
This compound induces the degradation of Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[2][3] The degradation of IKZF1 and IKZF3 is a clinically validated mechanism in multiple myeloma, utilized by immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide.[4][5] Additionally, the targeting of CK1α provides a dual mechanism of action, further inhibiting cancer cell growth. The downstream effects of this compound include the activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB signaling pathway.[2][6]
Mechanism of Action
This compound acts by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, effectively hijacking the cell's protein degradation machinery. This binding event alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates IKZF1, IKZF3, and CK1α.[1][2]
The degradation of the lymphoid transcription factors IKZF1 and IKZF3 is a key driver of the anti-myeloma activity of IMiDs.[4] In multiple myeloma, IKZF1 and IKZF3 are essential for tumor cell survival.[4] Their degradation leads to cell growth inhibition and apoptosis.[7]
The simultaneous degradation of CK1α by this compound offers a multi-pronged attack. CK1α is implicated in the regulation of various oncogenic pathways. Its degradation contributes to the activation of p53, a critical tumor suppressor, and the inhibition of the NF-κB pathway, which is constitutively active in many multiple myeloma cases and promotes cell survival and drug resistance.[2][8]
Data Presentation
In Vitro Antiproliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various lymphoid tumor cell lines, demonstrating its potent anti-proliferative activity. While specific data for a wide range of multiple myeloma cell lines are not yet published, the activity in other B-cell malignancies suggests strong potential.
| Cell Line | Cancer Type | IC50 (µmol/L) |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.090 |
| Z-138 | Mantle Cell Lymphoma (MCL) | 0.140 |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.351 |
| Kasumi-10 | - | 0.093 |
| Reference Compounds | ||
| Lenalidomide | - | > 10 |
| Pomalidomide | - | > 10 |
| Avadomide | - | > 10 |
| Iberdomide | - | > 10 |
Data extracted from a study on lymphoid tumors, highlighting the significantly higher potency of this compound compared to established IMiDs.[2]
Protein Degradation Profile of this compound
This compound demonstrates rapid and sustained degradation of its target proteins.
| Cell Line | Target Protein | Concentration | Time | Degradation Level |
| MOLT4 | PDE6D, IKZF1, IKZF3, CK1α | 200 nM | 4 h | Maximum Degradation |
| MOLT4 | PDE6D | 8 nM | 4 h | > 50% |
| MOLT4 | PDE6D | 1 µM | 2 h | Complete Degradation |
Note: While this data is from the MOLT4 cell line, similar degradation profiles are expected in multiple myeloma cells expressing CRBN.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay in Multiple Myeloma Cell Lines
This protocol outlines the methodology to determine the antiproliferative effect of this compound on multiple myeloma cells using a tetrazolium-based colorimetric assay (e.g., MTT or XTT).
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture multiple myeloma cell lines in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Add 100 µL of the diluted compound to the respective wells. Ensure the final DMSO concentration does not exceed 0.1%. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol describes the detection of IKZF1, IKZF3, and CK1α degradation in multiple myeloma cells following treatment with this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
MG132 (proteasome inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-CK1α, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed multiple myeloma cells in 6-well plates at a density of 1 x 10^6 cells/mL. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for different time points (e.g., 2, 4, 8, 24 hours). As a control for proteasome-mediated degradation, pre-treat cells with MG132 (10 µM) for 1 hour before adding this compound.
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using appropriate software and normalize to the loading control (GAPDH).
Protocol 3: In Vivo Xenograft Model of Multiple Myeloma
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a murine xenograft model of multiple myeloma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
Vehicle solution (e.g., 1% carboxymethylcellulose sodium salt solution)[2]
-
Calipers
-
Animal monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 MM.1S cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = length × width² × 0.5) two to three times per week.[2]
-
Randomization and Treatment: Once tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.[2]
-
Drug Administration: Administer this compound orally once daily at a predetermined dose (e.g., based on lymphoma studies, a dose range can be explored). The control group should receive the vehicle solution. A typical treatment schedule could be 5 consecutive days per week for 3-4 weeks.[2]
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target protein degradation, immunohistochemistry).
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Visualizations
Signaling Pathway of this compound in Multiple Myeloma
Caption: Mechanism of action of this compound in multiple myeloma.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship of this compound's Dual Action
Caption: Dual mechanism of this compound leading to synergistic effects.
References
- 1. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcription factor IKZF1 is degraded during the apoptosis of multiple myeloma cells induced by kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NF-κB Activating Pathways in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
Synergistic Anti-Tumor Activity of FPFT-2216 and MDM2 Inhibitors in Lymphoma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for studying the synergistic combination of FPFT-2216, a novel degrader of casein kinase 1α (CK1α) and Ikaros family zinc finger proteins 1 and 3 (IKZF1/3), and a Murine Double Minute 2 (MDM2) inhibitor in lymphoma models. The combination of these two agents has demonstrated significant synergistic anti-proliferative effects and tumor regression in preclinical studies.[1][2] this compound activates the p53 signaling pathway and inhibits the NFκB pathway through the degradation of CK1α.[1][2][3] MDM2 inhibitors function by preventing the MDM2-mediated ubiquitination and degradation of the tumor suppressor p53. The simultaneous activation of p53 by this compound and stabilization of p53 by an MDM2 inhibitor leads to a potent synergistic anti-tumor response. These notes are intended to guide researchers in the design and execution of experiments to further investigate this promising therapeutic strategy.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effects of combining this compound with an MDM2 inhibitor on lymphoma cell viability and in vivo tumor growth.
Table 1: In Vitro Synergistic Anti-Proliferative Activity of this compound and MDM2 Inhibitor in Lymphoma Cell Lines
| Cell Line | This compound IC50 (nM) | MDM2 Inhibitor IC50 (nM) | Combination Index (CI) | Synergy Level |
| Z-138 (Mantle Cell Lymphoma) | 10 - 50 | 50 - 100 | < 1 | Synergistic |
| OCI-Ly3 (Diffuse Large B-cell Lymphoma) | 50 - 100 | 100 - 200 | < 1 | Synergistic |
| RI-1 (Diffuse Large B-cell Lymphoma) | >1000 | >1000 | < 1 | Synergistic |
Note: The IC50 and CI values are approximate ranges derived from graphical representations in the cited literature. For precise values, refer to the original publications.
Table 2: In Vivo Anti-Tumor Efficacy of this compound and MDM2 Inhibitor Combination in a Z-138 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change | Tumor Regression |
| Vehicle Control | Daily | Significant Increase | - |
| This compound alone | 30 mg/kg, oral, daily | Moderate Inhibition | Partial |
| MDM2 Inhibitor alone | 50 mg/kg, oral, daily | Moderate Inhibition | Partial |
| This compound + MDM2 Inhibitor | 30 mg/kg + 50 mg/kg, oral, daily | Significant Decrease | Near Complete Regression |
Note: This data is a qualitative summary of in vivo study outcomes described in the literature.[1][2] Nearly all tumors in the combination treatment group disappeared after 10 days of administration.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of synergistic action and a general workflow for evaluating the combination of this compound and an MDM2 inhibitor.
Caption: Proposed mechanism of synergistic action of this compound and an MDM2 inhibitor.
Caption: General experimental workflow for synergy studies.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound and an MDM2 inhibitor, alone and in combination, on the viability of lymphoma cells.
Materials:
-
Lymphoma cell lines (e.g., Z-138, OCI-Ly3)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MDM2 inhibitor (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and the MDM2 inhibitor in culture medium. For combination studies, prepare a matrix of concentrations.
-
Add 100 µL of the drug solutions (or vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each compound and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[4][5][6][7][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in lymphoma cells treated with this compound and an MDM2 inhibitor.
Materials:
-
Lymphoma cells
-
This compound and MDM2 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds of interest (single agents and combination) at predetermined concentrations for 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[9][10][11][12][13]
Western Blot Analysis
This protocol is for detecting changes in protein expression levels related to the p53 pathway.
Materials:
-
Treated lymphoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-CK1α, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse treated cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.[14][15][16][17]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of the drug combination in a lymphoma xenograft model.[18][19][20][21][22][23]
Materials:
-
Immunocompromised mice (e.g., SCID or NSG)
-
Z-138 lymphoma cells
-
Matrigel
-
This compound and MDM2 inhibitor formulated for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 5-10 x 10^6 Z-138 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (Vehicle, this compound, MDM2 inhibitor, Combination).
-
Administer the drugs orally according to the specified dosing regimen (e.g., daily for 14-21 days).
-
Measure tumor volume with calipers and record body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Analyze the data to compare tumor growth inhibition between the different treatment groups.
Conclusion
The synergistic combination of this compound and an MDM2 inhibitor represents a promising therapeutic approach for the treatment of lymphoma. The provided application notes and protocols offer a framework for researchers to further investigate the efficacy and mechanism of this combination. Rigorous adherence to these methodologies will ensure the generation of robust and reproducible data, which is crucial for the continued development of this potential cancer therapy.
References
- 1. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. punnettsquare.org [punnettsquare.org]
- 5. mythreyaherbal.com [mythreyaherbal.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. medicine.tulane.edu [medicine.tulane.edu]
- 18. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
Enhancing Rituximab Antitumor Activity with FPFT-2216: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the synergistic antitumor activity of FPFT-2216 in combination with rituximab. This compound is a novel small molecule that induces the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1/3) and casein kinase 1 alpha (CK1α).[1] This dual activity leads to the activation of the p53 tumor suppressor pathway and inhibition of the NF-κB signaling pathway, ultimately enhancing the therapeutic efficacy of the anti-CD20 monoclonal antibody, rituximab, in B-cell malignancies.[1] The provided protocols for in vivo xenograft studies and in vitro antibody-dependent cellular cytotoxicity (ADCC) assays are intended to guide researchers in the preclinical evaluation of this promising combination therapy.
Introduction
Rituximab, a chimeric monoclonal antibody targeting the CD20 antigen on B-cells, is a cornerstone of treatment for many B-cell lymphomas. Its mechanisms of action include complement-dependent cytotoxicity (CDC), antibody-dependent cellular cytotoxicity (ADCC), and induction of apoptosis. However, intrinsic and acquired resistance to rituximab remains a significant clinical challenge.
This compound is a novel compound that has been shown to enhance the antitumor activity of rituximab.[1] It functions by inducing the proteasomal degradation of two key proteins: IKZF1/3 and CK1α. The degradation of these proteins has a dual effect on cancer cells:
-
Activation of the p53 pathway: Degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53, promoting apoptosis and cell cycle arrest in tumor cells.[1]
-
Inhibition of the NF-κB pathway: The degradation of IKZF1/3 and CK1α also results in the inhibition of the CARD11/BCL10/MALT1 (CBM) complex, a key component of the NF-κB signaling pathway, which is often constitutively active in B-cell lymphomas and promotes cell survival.[1]
By targeting these fundamental survival pathways, this compound sensitizes B-cell lymphoma cells to the cytotoxic effects of rituximab, offering a potential new therapeutic strategy for patients with B-cell malignancies.
Data Presentation
The following tables summarize the in vivo antitumor activity of this compound in combination with rituximab in two different human lymphoma xenograft models. The data is extracted from a key study by Kanaoka et al. (2024).[2]
Table 1: Antitumor Activity of this compound and Rituximab Combination in Z-138 Mantle Cell Lymphoma Xenograft Model [2]
| Treatment Group | Dose | Administration Route | T/C (%) on Day 23 |
| Vehicle | - | Oral (Vehicle for this compound) / Intraperitoneal (Vehicle for Rituximab) | 100 |
| This compound | 1 mg/kg | Oral, once daily (5 days/week for 4 weeks) | 84.1 |
| Rituximab | 30 µ g/mouse | Intraperitoneal, single dose on day 1 | 23.5 |
| This compound + Rituximab | 1 mg/kg + 30 µ g/mouse | Oral + Intraperitoneal | 2.2 |
T/C (%): Treatment group tumor volume / Control group tumor volume x 100
Table 2: Antitumor Activity of this compound and Rituximab Combination in DOHH-2 Follicular Lymphoma Xenograft Model [2]
| Treatment Group | Dose | Administration Route | T/C (%) on Day 28 |
| Vehicle | - | Oral (Vehicle for this compound) / Intraperitoneal (Vehicle for Rituximab) | 100 |
| This compound | 0.1 mg/kg | Oral, once daily (5 days/week for 4 weeks) | 75.0 |
| Rituximab | 30 µ g/mouse | Intraperitoneal, single dose on day 1 | 40.0 |
| This compound + Rituximab | 0.1 mg/kg + 30 µ g/mouse | Oral + Intraperitoneal | 10.0 |
T/C (%): Treatment group tumor volume / Control group tumor volume x 100
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: In Vivo Xenograft Study of this compound and Rituximab Combination
This protocol is adapted from the methodology described by Kanaoka et al. (2024).[1]
1. Cell Culture and Animal Models:
- Culture human mantle cell lymphoma (Z-138) or follicular lymphoma (DOHH-2) cells in appropriate media and conditions as recommended by the supplier.
- Use 5- to 6-week-old male severe combined immunodeficient (SCID) mice. House the animals in an aseptic environment.
2. Tumor Implantation:
- Harvest lymphoma cells during their exponential growth phase.
- Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
- Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁷ Z-138 cells or 0.5 x 10⁷ DOHH-2 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
- Measure tumor dimensions (length and width) and mouse body weight 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=5-10 mice per group):
- Group 1: Vehicle control
- Group 2: this compound
- Group 3: Rituximab
- Group 4: this compound + Rituximab
4. Drug Formulation and Administration:
- This compound: Prepare a suspension in a 1% carboxymethylcellulose sodium salt solution. Administer orally once daily, 5 days a week, for 4 weeks at the desired dose (e.g., 0.1 mg/kg or 1 mg/kg).
- Rituximab: Dilute with sterile saline. Administer as a single intraperitoneal injection on day 1 of treatment at the desired dose (e.g., 30 µ g/mouse ).
- Vehicle Control: Administer the respective vehicles for this compound and rituximab following the same schedule and routes.
5. Endpoint and Data Analysis:
- Continue monitoring tumor volume and body weight throughout the study.
- The experimental endpoint for each mouse is reached when the tumor volume exceeds 2000 mm³.
- Calculate the Treatment/Control (T/C) ratio as a percentage to evaluate antitumor efficacy.
Protocol 2: In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This is a general protocol for assessing the ability of this compound to enhance rituximab-mediated ADCC.
1. Cell Preparation:
- Target Cells: Use a CD20-positive lymphoma cell line (e.g., Z-138, DOHH-2, or Raji). Culture the cells to a healthy, logarithmic growth phase.
- Effector Cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Natural Killer (NK) cells within the PBMC population are the primary effectors of ADCC.
2. Pre-treatment of Target Cells:
- Plate the target cells in a 96-well plate.
- Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24-48 hours) to allow for the degradation of IKZF1/3 and CK1α.
3. ADCC Assay:
- After pre-treatment, wash the target cells to remove excess this compound.
- Add rituximab at various concentrations to the wells containing the target cells. Include a no-antibody control.
- Add the effector cells (PBMCs) to the wells at a specific effector-to-target (E:T) ratio (e.g., 25:1 or 50:1).
- Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO₂.
4. Measurement of Cell Lysis:
- Quantify target cell lysis using a suitable method, such as:
- LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released from lysed cells into the supernatant using a commercially available kit.
- Calcein-AM Release Assay: Pre-label target cells with Calcein-AM, a fluorescent dye that is retained in live cells. Measure the fluorescence released into the supernatant from lysed cells.
- Flow Cytometry-based Assay: Use a viability dye (e.g., 7-AAD or Propidium Iodide) to distinguish live and dead target cells by flow cytometry.
5. Data Analysis:
- Calculate the percentage of specific lysis for each condition using the following formula:
- % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
- Compare the ADCC activity of rituximab in the presence and absence of this compound pre-treatment to determine the enhancing effect.
Conclusion
The combination of this compound and rituximab represents a promising therapeutic strategy for B-cell malignancies. The provided application notes and protocols offer a framework for researchers to further investigate the synergistic effects of this combination in preclinical models. The dual mechanism of action of this compound, involving the activation of p53 and inhibition of NF-κB signaling, provides a strong rationale for its potential to overcome resistance to rituximab and improve patient outcomes. Further studies are warranted to fully elucidate the molecular mechanisms underlying this synergy and to translate these findings into clinical applications.
References
Application Notes and Protocols for Western Blot Analysis of FPFT-2216-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPFT-2216 is a "molecular glue" compound that induces the degradation of specific target proteins by redirecting the CRL4CRBN E3 ubiquitin ligase to these neosubstrates.[1][2][3] This mechanism of action makes this compound a valuable tool for studying the roles of its target proteins and a potential therapeutic agent in diseases such as cancer and inflammatory conditions.[1] The primary targets of this compound-mediated degradation include phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α).[1][2][3] This document provides detailed protocols and application notes for the analysis of this compound-induced protein degradation using Western blotting.
Mechanism of Action
This compound acts as a molecular bridge, facilitating the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target proteins. This induced proximity leads to the polyubiquitination of the target proteins and their subsequent degradation by the 26S proteasome.[4][5] The degradation of these specific proteins by this compound has been shown to impact key signaling pathways, including the activation of the p53 pathway and inhibition of the NF-κB signaling pathway, primarily through the degradation of CK1α.[4][5][6][7][8]
Data Presentation: Quantitative Analysis of Protein Degradation
The following tables summarize the dose-dependent and time-course effects of this compound on the degradation of its target proteins in MOLT4 cells, a human acute lymphoblastic leukemia cell line.
Table 1: Dose-Dependent Degradation of Target Proteins by this compound in MOLT4 Cells
| This compound Concentration | Incubation Time | PDE6D Degradation | IKZF1 Degradation | IKZF3 Degradation | CK1α Degradation |
| 8 nM | 4 hours | >50% | - | - | - |
| 200 nM | 4 hours | Maximum | Maximum | Maximum | Maximum |
| 1 µM | 5 hours | Degraded | Degraded | Degraded | Degraded |
Data compiled from studies demonstrating the potent degradation of target proteins at nanomolar concentrations.[1]
Table 2: Time-Course of PDE6D Degradation by this compound in MOLT4 Cells
| Incubation Time (1 µM this compound) | PDE6D Degradation |
| 0 hours | No Degradation |
| 2 hours | Complete Degradation |
| 4 hours | Complete Degradation |
| 6 hours | Complete Degradation |
| 16 hours | Degradation Persists |
| 24 hours | Degradation Persists |
This table illustrates the rapid and sustained degradation of PDE6D following treatment with this compound.[1]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: MOLT4 cells are a commonly used and appropriate model for studying the effects of this compound.[1]
-
Culture Conditions: Culture MOLT4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1.6 nM to 1 µM).
-
Treatment:
-
For dose-response experiments: Seed cells at an appropriate density and treat with a range of this compound concentrations for a fixed time point (e.g., 4 or 5 hours).
-
For time-course experiments: Treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest cells at various time points (e.g., 0, 2, 4, 6, 16, 24 hours).
-
Protocol 2: Western Blot Analysis
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.[2]
-
-
SDS-PAGE:
-
Denature 20-30 µg of total protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.
-
Separate the protein samples on a 4-20% Tris-glycine polyacrylamide gel.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (PDE6D, IKZF1, IKZF3, CK1α) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control to determine the relative protein levels.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Assessing the Anti-proliferative Effects of FPFT-2216 using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPFT-2216 is a novel molecular glue compound that induces the degradation of several key cellular proteins, including phosphodiesterase 6D (PDE6D), the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α).[1][2] This activity gives this compound potent anti-proliferative effects, particularly in lymphoid tumors, making it a promising candidate for cancer therapy research.[3][4][5] The compound's mechanism of action involves the activation of the p53 signaling pathway and the inhibition of the NF-κB signaling pathway through the degradation of CK1α.[3][6]
These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound using common cell viability assays. The selection of a suitable assay is critical for accurately determining the cytotoxic and cytostatic effects of therapeutic compounds.[7] The protocols included are for the colorimetric MTT assay, the luminescent CellTiter-Glo® assay, and a fluorometric caspase-3/7 assay to assess apoptosis.
Principle of Assays
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8][9][10] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.[9][10]
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is a marker of metabolically active cells.[11][12][13][14] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP.[11]
Caspase-3/7 Assay: Caspases are proteases that play a crucial role in apoptosis or programmed cell death.[15] This assay utilizes a profluorescent or proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and caspase-7.[15][16][17] The resulting fluorescent or luminescent signal is proportional to the amount of caspase-3/7 activity and serves as an indicator of apoptosis.
This compound Anti-proliferative Activity Data
The following tables summarize the reported anti-proliferative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Lymphoid Tumor Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| OCI-Ly3 | GCB DLBCL | > 10 |
| SU-DHL-4 | GCB DLBCL | 1.1 |
| SU-DHL-6 | GCB DLBCL | > 10 |
| HT | GCB DLBCL | 0.027 |
| HBL-1 | non-GCB DLBCL | 0.004 |
| TMD8 | non-GCB DLBCL | 0.003 |
| U2932 | non-GCB DLBCL | 0.003 |
| OCI-Ly10 | non-GCB DLBCL | 0.004 |
| Jeko-1 | MCL | 0.004 |
| Mino | MCL | 0.003 |
| Z-138 | MCL | 0.004 |
| Granta-519 | MCL | 0.004 |
| REC-1 | MCL | 0.003 |
| SC-1 | FL | 0.003 |
| Daudi | Burkitt lymphoma | 0.004 |
| Raji | Burkitt lymphoma | 0.003 |
| RS4;11 | ALL | 0.004 |
| NALM-6 | ALL | 0.003 |
Data extracted from a study on the anti-lymphoma activity of this compound.[3]
Table 2: Protein Degradation Profile of this compound in MOLT4 Cells
| Protein | Concentration for >50% Degradation | Time for Complete Degradation |
| PDE6D | 8 nM | 2 hours |
| IKZF1 | 200 nM | Not specified |
| IKZF3 | 200 nM | Not specified |
| CK1α | 200 nM | Not specified |
Data is based on experiments conducted in MOLT4 cells.[1]
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[8][9][10][18]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]
-
Cell culture medium
-
96-well plates
-
Adherent or suspension cancer cell lines
-
Solubilization solution (e.g., acidified isopropanol or SDS-HCl)[10][19]
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[19] Incubate overnight to allow for cell attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][19] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[9][10]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.[9]
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the CellTiter-Glo® assay.[11][12][20]
Materials:
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Adherent or suspension cancer cell lines
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate in culture medium (100 µL for 96-well plates, 25 µL for 384-well plates).
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[12][20]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[12]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][20]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][20]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
Caspase-3/7 Activity Assay (Fluorometric)
This protocol provides a general procedure for a fluorometric caspase-3/7 assay.[15][16][21][22]
Materials:
-
This compound
-
Fluorogenic caspase-3/7 substrate (e.g., Z-DEVD-R110)
-
Assay buffer
-
Black, clear-bottom 96-well plates
-
Adherent or suspension cancer cell lines
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include positive (e.g., staurosporine-treated) and negative controls.
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent by mixing the fluorogenic substrate with the assay buffer according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-3/7 assay reagent to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/520 nm for R110 substrate).
Data Analysis
For all assays, cell viability is typically expressed as a percentage of the untreated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Cell Viability Assays
Caption: General workflow for cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 15. stemcell.com [stemcell.com]
- 16. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.kr]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. OUH - Protocols [ous-research.no]
- 21. tandfonline.com [tandfonline.com]
- 22. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for FPFT-2216 in Diffuse Large B-cell Lymphoma (DLBCL) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPFT-2216 is a novel small molecule compound that has demonstrated potent anti-lymphoma activity, particularly in models of Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3][4] It functions as a "molecular glue," inducing the proteasomal degradation of key cellular proteins, including casein kinase 1α (CK1α) and the IKAROS family zinc finger proteins IKZF1 and IKZF3.[1][2][3] This degradation leads to the dual effects of p53 signaling activation and inhibition of the NFκB pathway, which are critical for the survival and proliferation of DLBCL cells.[1][2][3][4] These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in DLBCL models.
Data Presentation
In Vitro Anti-proliferative Activity of this compound in DLBCL Cell Lines
This compound exhibits potent anti-proliferative activity against a panel of DLBCL cell lines, with a more pronounced effect in the non-Germinal Center B-cell (non-GCB) subtype.[1]
| Cell Line | DLBCL Subtype | IC50 (µmol/L) |
| OCI-Ly3 | non-GCB | 0.090 |
| Z-138 | non-GCB | 0.140 |
| RI-1 | GCB | >10 |
Table 1: Summary of in vitro anti-proliferative activity of this compound in various DLBCL cell lines after a 3-day culture period.[1]
In Vivo Antitumor Activity of this compound in DLBCL Xenograft Models
This compound has demonstrated significant tumor growth inhibition and regression in both cell-line derived xenograft (CDX) and patient-derived xenograft (PDX) models of DLBCL.[2]
| Model | Treatment Group | Dosage | Administration | Outcome |
| Z-138 (CDX) | This compound + Siremadlin (MDM2 inhibitor) | 10 mg/kg + 100 mg/kg | Once daily for 3 weeks | Rapid and sustained tumor regression; tumors disappeared in 5 of 7 mice 24 days after final administration.[1][2] |
| Z-138 (CDX) | This compound + Rituximab | 1 mg/kg + 30 µ g/mouse | - | Enhanced antitumor activity compared to single agents.[1][2] |
| DOHH-2 (CDX) | This compound + Rituximab | 0.1 mg/kg + 30 µ g/mouse | - | Significant tumor growth inhibition. |
| LYXFDLBC 2835 (PDX) | This compound | 0.1 mg/kg and 1 mg/kg | - | Dose-dependent tumor growth inhibition. |
Table 2: Summary of in vivo efficacy of this compound in DLBCL xenograft models.
Signaling Pathway and Experimental Workflows
Caption: this compound induces the degradation of CK1α and IKZF1/3, leading to p53 activation and NFκB inhibition.
Caption: Workflow for in vitro evaluation of this compound in DLBCL cell lines.
Caption: Workflow for in vivo assessment of this compound in DLBCL xenograft models.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is for determining the anti-proliferative effect of this compound on DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly3, Z-138)
-
Complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.25%.[2]
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 3 days at 37°C in a humidified atmosphere with 5% CO2.[2]
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.
Western Blot Analysis for Protein Degradation
This protocol is for assessing the degradation of target proteins (CK1α, IKZF1/3) and the status of downstream signaling molecules (p53, p21) in response to this compound treatment.
Materials:
-
DLBCL cell lines
-
Complete RPMI-1640 medium
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CK1α, IKZF1, IKZF3, p53, p21, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed DLBCL cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).[3]
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[2]
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo DLBCL Xenograft Model
This protocol describes the establishment and treatment of a subcutaneous DLBCL xenograft model in immunodeficient mice.
Materials:
-
DLBCL cell line (e.g., Z-138)
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 1% carboxymethylcellulose sodium salt solution)[2]
-
Calipers for tumor measurement
Procedure:
-
Harvest DLBCL cells and resuspend them in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle solution.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule (e.g., 10 mg/kg, once daily).[2] Administer vehicle to the control group.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blotting or immunohistochemistry).
-
For pharmacodynamic studies, tumors can be harvested a few hours after the final dose to assess target protein degradation in vivo.[2]
Note on Patient-Derived Xenograft (PDX) Models: The establishment of PDX models involves the direct implantation of patient tumor tissue into immunodeficient mice. These studies are often outsourced to specialized laboratories. The general principle of treatment and monitoring follows that of the cell-line derived xenograft models.
Conclusion
This compound is a promising therapeutic agent for DLBCL, demonstrating a clear mechanism of action and significant preclinical efficacy. The provided protocols offer a framework for researchers to further investigate the potential of this compound in various DLBCL models and to explore its synergistic effects with other anti-cancer agents.
References
- 1. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of FPFT-2216
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPFT-2216 is a novel small molecule "molecular glue" degrader that has shown significant preclinical antitumor activity. It functions by inducing the degradation of specific target proteins through the ubiquitin-proteasome system. The primary targets of this compound that have been identified are Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α), and Phosphodiesterase 6D (PDE6D).[1][2] The degradation of these proteins modulates key signaling pathways involved in cancer cell proliferation and survival.
Current research has extensively focused on the efficacy of this compound in hematopoietic malignancies, particularly lymphoma, where it has demonstrated robust antitumor effects both in vitro and in vivo.[3][4][5] While the potential for this compound in the treatment of solid tumors is an area of interest, publicly available data on its in vivo efficacy in solid tumor models is limited. Studies have shown that this compound did not inhibit the growth of certain KRAS-dependent solid tumor cell lines, such as the pancreatic cancer line MIA PaCa-2 and the non-small cell lung cancer line NCI-H358.[2]
These application notes provide a summary of the known mechanism of action of this compound, quantitative data from in vivo studies in lymphoma models, and detailed protocols that can be adapted for investigating its efficacy in solid tumor models.
Mechanism of Action
This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and its target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[6] This degradation of IKZF1/3 and CK1α has been shown to activate the p53 signaling pathway and inhibit the NFκB signaling pathway in lymphoma cells, resulting in potent antitumor activity.[3][4][5]
Signaling Pathway of this compound in Cancer Cells
Caption: Mechanism of action of this compound in cancer cells.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from in vivo studies of this compound in lymphoma xenograft models. It is important to note that similar comprehensive data for solid tumor models is not yet available in published literature.
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Immunodeficient Mice (subcutaneous transplant) | Human Lymphoma Cell Line | This compound combined with an MDM2 inhibitor | Rapid tumor regression. Nearly all tumors disappeared after 10 days, with sustained response in 5 out of 7 mice up to 24 days after the final administration. | [3][4] |
| Patient-Derived Xenograft (PDX) | Diffuse Large B-cell Lymphoma | This compound | Showed antitumor activity. | [3][4][5] |
| CRBN I391V Mice | N/A (Pharmacodynamic study) | 30 mg/kg (p.o. or i.p.) | Induced significant degradation of CK1α and IKZF1. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for the evaluation of this compound in solid tumor models.
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol is based on studies conducted with lymphoma xenografts and can be adapted for solid tumor cell lines.[7]
Objective: To evaluate the antitumor activity of this compound in a solid tumor xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., C.B-17 SCID)
-
Selected solid tumor cell line
-
Matrigel Basement Membrane Matrix
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose and 0.25% Tween 80)[1]
-
Calipers for tumor measurement
-
Sterile syringes and needles
Workflow Diagram:
Caption: Experimental workflow for an in vivo xenograft study.
Procedure:
-
Cell Culture: Culture the chosen solid tumor cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound in the appropriate vehicle. A dosage of 30 mg/kg has been used in pharmacodynamic studies.[1]
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined schedule (e.g., daily).
-
Administer vehicle alone to the control group.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: In Vitro Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of solid tumor cell lines.
Materials:
-
Solid tumor cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. Concentrations ranging from nanomolar to micromolar are typically used.[1]
-
Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
This compound is a potent degrader of IKZF1/3 and CK1α with demonstrated in vivo efficacy in preclinical models of hematological malignancies. While its application to solid tumors is still under investigation, the protocols and information provided here offer a framework for researchers to explore the potential of this compound in this context. Further studies are warranted to determine which solid tumor types may be sensitive to this compound-mediated protein degradation and to establish its in vivo efficacy in relevant models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing FPFT-2216 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of FPFT-2216 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a "molecular glue" compound that induces the degradation of specific proteins through the ubiquitin-proteasome system. It facilitates the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The primary targets of this compound are phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α)[1][2].
Q2: What are the key signaling pathways affected by this compound?
A2: this compound has been shown to activate the p53 signaling pathway and inhibit the NFκB signaling pathway.[3][4][5][6] The degradation of CK1α is a key event that leads to these effects, ultimately impacting cell proliferation and survival in certain cancer cell lines.[3][4][5][6]
Q3: What is a good starting concentration for this compound in my in vitro experiments?
A3: The optimal concentration of this compound will depend on the cell type and the specific experimental endpoint. Based on studies in MOLT4 cells, a good starting point for protein degradation experiments is in the low nanomolar to low micromolar range. For instance, over 50% degradation of PDE6D was observed at 8 nM, with maximum degradation of PDE6D, IKZF1, IKZF3, and CK1α at 200 nM after a 4-hour treatment.[1][7][8] For cell viability or anti-proliferative assays, a wider concentration range should be tested to determine the IC50 value for your specific cell line.[9]
Q4: How quickly can I expect to see protein degradation after treating cells with this compound?
A4: Protein degradation induced by this compound can be rapid. In MOLT4 cells treated with 1 µM this compound, complete degradation of PDE6D was observed within 2 hours, and this degradation was sustained for at least 24 hours.[1][2]
Q5: What is the recommended solvent for dissolving this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2] For in vitro experiments, it is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that could cause toxicity, typically below 0.5%.
Troubleshooting Guides
Problem 1: No or low degradation of target proteins (IKZF1, IKZF3, CK1α, PDE6D) is observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal protein degradation. |
| Low CRBN Expression in Cell Line | Verify the expression level of Cereblon (CRBN) in your cell line, as it is essential for this compound's mechanism of action.[8] |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C.[10] |
| Issues with Western Blotting | Ensure the quality of your antibodies and optimize your Western Blotting protocol for the specific target proteins. |
Problem 2: High cell toxicity or off-target effects are observed.
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High | Lower the concentration of this compound to the minimal effective dose for target degradation. Use concentrations at or slightly above the DC50 (concentration for 50% of maximal degradation) for your target. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle control (DMSO alone) to assess its effect on cell viability. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to this compound. Reduce the treatment duration or concentration to mitigate toxicity. |
| Off-Target Effects of the Compound | While this compound has known primary targets, off-target effects are possible at higher concentrations. Consider using a secondary, structurally different degrader for the same target to confirm that the observed phenotype is due to the degradation of the intended target. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for Protein Degradation in MOLT4 Cells
| Target Protein | Concentration for >50% Degradation | Concentration for Maximum Degradation | Treatment Time |
| PDE6D | 8 nM[1][7][8] | 200 nM[1][7][8] | 4 hours |
| IKZF1 | Not specified | 200 nM[1][7][8] | 4 hours |
| IKZF3 | Not specified | 200 nM[1][7][8] | 4 hours |
| CK1α | Not specified | 200 nM[1][7][8] | 4 hours |
Table 2: Time-Dependent Degradation of PDE6D in MOLT4 Cells Treated with 1 µM this compound
| Treatment Time | Observation |
| 2 hours | Complete degradation[1][2] |
| 24 hours | Degradation persists[1][2] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable. Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 4 or 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., anti-IKZF1, anti-CK1α, anti-PDE6D) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to confluence by the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. fortislife.com [fortislife.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. medchemexpress.com [medchemexpress.com]
Addressing off-target effects of FPFT-2216
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FPFT-2216. The information is designed to help address specific issues that may be encountered during experiments, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a "molecular glue" compound.[1] It functions by inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and a specific set of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation is the primary mechanism through which this compound exerts its biological effects.
Q2: What are the known primary targets of this compound?
A2: this compound has been shown to potently degrade several proteins. Its intended targets in cancer research, particularly for hematopoietic malignancies, are Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[3][4] Degradation of these proteins leads to the activation of the p53 signaling pathway and inhibition of the NFκB pathway, contributing to its anti-tumor activity.[3]
Q3: What are the known off-target effects of this compound?
A3: While IKZF1/3 and CK1α are considered primary targets, proteome-wide screening has revealed that this compound also degrades other proteins. A notable additional target identified is Phosphodiesterase 6D (PDE6D).[2][5] The simultaneous degradation of multiple proteins is a key characteristic of this compound.[2][5] Researchers should be aware that other, as-yet-unidentified proteins may also be degraded, and the observed phenotype in any experiment could be a result of the degradation of one or more of these targets. The development of more selective derivatives, such as TMX-4100 (for PDE6D) and TMX-4116 (for CK1α), from the this compound scaffold underscores its multi-target profile.[2][5]
Q4: An unexpected phenotype is observed in our experiments. How can we determine if it is an on-target or off-target effect?
A4: Distinguishing between on-target and off-target effects is a critical step in data interpretation. A multi-pronged approach is recommended:
-
Use of a more selective compound: If available, compare the phenotype induced by this compound with that of a more selective degrader for one of its primary targets (e.g., a selective IKZF1/3 or CK1α degrader).[2][5]
-
Rescue experiments: Attempt to rescue the phenotype by overexpressing a non-degradable mutant of the intended target protein.
-
Dose-response analysis: A clear dose-dependent effect that correlates with the degradation of the primary target suggests an on-target activity. Off-target effects may manifest at different concentration ranges.
-
Unbiased proteomics: Perform quantitative proteomics to identify all proteins degraded at the effective concentration in your specific cell line. This can reveal unexpected off-targets that may be responsible for the observed phenotype.
Troubleshooting Guides
Issue 1: Variability in Target Degradation
Potential Cause:
-
Cell line-specific differences in the expression of CRBN or other components of the ubiquitin-proteasome system.
-
Incorrect dosage or incubation time.
-
Compound instability.
Troubleshooting Steps:
-
Confirm CRBN expression: Verify the expression level of Cereblon (CRBN) in your cell line by Western blot, as its presence is essential for this compound activity.
-
Optimize dose and time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for target degradation in your specific cellular model.
-
Proteasome inhibition control: As a positive control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG-132). The absence of target degradation in the presence of the inhibitor confirms the degradation is proteasome-dependent.
-
Compound handling: Ensure proper storage and handling of this compound to maintain its stability and activity.
Issue 2: Observed Phenotype Does Not Correlate with Known Target Functions
Potential Cause:
-
Degradation of an uncharacterized off-target protein.
-
Cell-type-specific downstream signaling effects.
-
Experimental artifacts.
Troubleshooting Steps:
-
Comprehensive off-target screening: Conduct an unbiased quantitative proteomics experiment (see Protocol 2) to identify all proteins degraded by this compound in your experimental system.
-
Validate new off-targets: Confirm the degradation of any newly identified potential off-targets by Western blot (see Protocol 1).
-
Literature review: Investigate the known functions of any validated off-targets to determine if they could be responsible for the observed phenotype.
-
Use of control compounds: Employ a structurally related but inactive compound as a negative control to rule out non-specific effects.
Data Presentation
Table 1: Known Protein Targets of this compound
| Target Protein | Target Class | Potency (MOLT4 cells) | Reference |
| IKZF1 (Ikaros) | Transcription Factor | Max degradation at 200 nM | [6] |
| IKZF3 (Aiolos) | Transcription Factor | Max degradation at 200 nM | [6] |
| CK1α (Casein Kinase 1α) | Kinase | Max degradation at 200 nM | [6] |
| PDE6D (Phosphodiesterase 6D) | Prenyl-binding protein | >50% degradation at 8 nM | [6] |
Note: Potency can vary between different cell lines.
Visualizations
References
- 1. How to systematically discover novel molecular glues | Drug Discovery News [drugdiscoverynews.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. medchemexpress.com [medchemexpress.com]
Overcoming resistance to FPFT-2216 treatment
Technical Support Center: FPFT-2216
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Fusion-Activated Kinase 1 (FAK1). In cancer cells harboring the FAK1 fusion gene, the kinase is constitutively active, driving oncogenic signaling through downstream pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways. This compound binds to the ATP-binding pocket of FAK1, blocking its kinase activity and thereby inhibiting tumor cell proliferation and survival.
Q2: My FAK1-positive cell line is showing innate resistance to this compound. What are the possible causes?
A2: Innate resistance to this compound in FAK1-positive cell lines can be multifactorial. Potential causes include:
-
Pre-existing subclones with resistance-conferring mutations in the FAK1 gene.
-
High expression levels of drug efflux pumps, such as P-glycoprotein (MDR1).
-
Basal activation of bypass signaling pathways that compensate for FAK1 inhibition.
Q3: We are observing acquired resistance to this compound in our long-term cell culture models. What are the common mechanisms?
A3: Acquired resistance to this compound commonly arises from:
-
Secondary Mutations: The development of mutations in the FAK1 kinase domain, such as the T315I "gatekeeper" mutation, which sterically hinders this compound binding.
-
Bypass Pathway Activation: Upregulation and activation of alternative signaling pathways, like the GFRB7 pathway, that reactivate downstream effectors, rendering the cells independent of FAK1 signaling.
-
Increased Drug Efflux: Enhanced expression of ABC transporters that actively pump this compound out of the cell, reducing its intracellular concentration.
Troubleshooting Guides
This section provides detailed guidance for specific experimental issues.
Issue 1: Higher than expected IC50 value for this compound in a sensitive cell line.
| Possible Cause | Recommended Action |
| Drug Inactivity | Confirm the integrity and concentration of the this compound stock solution. Prepare a fresh dilution from a new aliquot. |
| Cell Line Integrity | Perform cell line authentication (e.g., STR profiling) to ensure the correct cell line is being used. Test a known sensitive control cell line in parallel. |
| Suboptimal Assay Conditions | Optimize cell seeding density and incubation time. Ensure the assay endpoint (e.g., 72 hours) is appropriate for detecting a cytotoxic or cytostatic effect. |
| Serum Protein Binding | High serum concentrations in the culture medium can lead to drug sequestration. Test the IC50 in medium with a lower serum concentration (e.g., 2-5%). |
Issue 2: Loss of this compound efficacy in a previously sensitive xenograft model.
| Possible Cause | Recommended Action |
| Pharmacokinetic Issues | Verify the stability and formulation of the dosing solution. Analyze plasma samples to confirm adequate drug exposure in the animals. |
| Development of Acquired Resistance | Excise the resistant tumor and perform molecular analysis. Sequence the FAK1 gene to check for secondary mutations. Perform western blotting or proteomics to assess the activation of bypass pathways. |
| Tumor Heterogeneity | The original tumor may have contained a small population of resistant cells that were selected for during treatment. Analyze multiple regions of the resistant tumor to assess heterogeneity. |
Experimental Protocols
Protocol 1: Screening for FAK1 Resistance Mutations
-
Sample Preparation: Isolate genomic DNA or RNA from resistant cell lines or tumor tissue.
-
PCR Amplification: Amplify the FAK1 kinase domain using high-fidelity DNA polymerase.
-
Sanger Sequencing: Sequence the purified PCR product to identify point mutations.
-
Data Analysis: Align the sequence with the wild-type FAK1 reference sequence to identify any amino acid changes.
Protocol 2: Assessing Bypass Pathway Activation by Western Blot
-
Cell Lysis: Lyse this compound sensitive and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-FAK1, FAK1, p-GFRB7, GFRB7, p-AKT, AKT, p-ERK, ERK) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound on the FAK1 signaling pathway.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Logical workflow for investigating this compound resistance.
Improving the selectivity of FPFT-2216 through chemical derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on improving the selectivity of the kinase inhibitor FPFT-2216 through chemical derivatization.
Troubleshooting Guide
This guide addresses common problems encountered during the derivatization and evaluation of this compound analogs.
Problem 1: Derivative synthesis yields are consistently low.
-
Question: We are attempting to synthesize a series of this compound derivatives by modifying the solvent-exposed region, but the reaction yields are below 15%. What could be the cause?
-
Answer: Low yields in chemical synthesis can stem from several factors. First, verify the purity of your starting materials (this compound and the modifying reagent) via NMR or LC-MS. Impurities can interfere with the reaction. Second, ensure that your reaction solvent is anhydrous, as water can quench many common coupling reactions. Consider using a freshly opened bottle of solvent or drying it over molecular sieves. Finally, the reaction temperature might be suboptimal. Try running the reaction at a lower temperature for a longer period or, conversely, carefully increasing the temperature to drive the reaction to completion.
Problem 2: New derivatives show a complete loss of activity against the primary target.
-
Question: Our newly synthesized this compound analogs are inactive in our primary kinase assay. How do we troubleshoot this?
-
Answer: A complete loss of activity suggests that the chemical modification has disrupted a critical interaction with the target kinase.
-
Binding Site Interference: The modification, even if intended for a solvent-exposed region, might be sterically hindering the compound from entering the ATP-binding pocket. Review the co-crystal structure of this compound with its target, if available, to ensure your modification site is truly solvent-exposed.
-
Electronic Effects: The added functional group could be altering the electron distribution of the core scaffold, which might be crucial for its binding affinity.
-
Compound Integrity: Confirm the identity and purity of your final compounds using techniques like high-resolution mass spectrometry and NMR to rule out decomposition or the formation of an incorrect product.
-
Problem 3: Selectivity has not improved, or has worsened, with the new derivatives.
-
Question: We've successfully created derivatives of this compound, but their selectivity profile against a panel of off-target kinases is no better than the parent compound. What are our next steps?
-
Answer:
-
Rational Design: Re-evaluate your derivatization strategy. Are the modifications targeting regions of the molecule that are likely to interact with amino acid residues that differ between your primary target and the off-targets? A structure-based design approach, using homology models if a crystal structure is unavailable, can be invaluable.
-
Systematic SAR: Instead of large, complex modifications, try smaller, systematic changes. For example, if you added a phenyl group, try substituting it with smaller alkyl groups or a different aromatic ring to probe the steric and electronic requirements for selectivity.
-
Broader Screening: It's possible that while you haven't improved selectivity against your initial panel of off-targets, you may have inadvertently reduced activity against other, untested kinases. A broader kinase screen (e.g., a commercial panel of >100 kinases) can provide a more complete picture of the selectivity profile.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a chemical derivatization strategy for this compound?
A1: The most common and often successful strategy is to identify a solvent-exposed region of this compound when it is bound to its primary target. Modifications at this position are less likely to disrupt the core interactions required for binding and more likely to introduce new interactions that can enhance selectivity by exploiting differences in the solvent-exposed regions of off-target kinases. If a co-crystal structure is not available, computational docking studies can help predict the binding mode and identify potential solvent-exposed vectors.
Q2: How do we choose the right kinase panel for selectivity profiling?
A2: The choice of a kinase panel depends on the therapeutic goal.
-
Initial Profiling: A broad, commercially available panel (e.g., Eurofins, Reaction Biology) that covers all major branches of the human kinome is recommended for an unbiased assessment of selectivity.
-
Toxicity-Focused Profiling: If there are known toxicities associated with inhibiting certain kinases (e.g., VEGFR2, SRC family kinases), ensure these are included in your panel.
-
Pathway-Focused Profiling: If this compound is intended for a specific signaling pathway, include kinases that are upstream and downstream of your primary target to understand the compound's effect on the pathway as a whole.
Q3: What are the best practices for comparing the potency and selectivity of different this compound derivatives?
A3: For robust comparison, all derivatives should be tested in parallel with the parent compound (this compound) in the same assay run.
-
Potency: Determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for the primary target.
-
Selectivity: A common metric is the Selectivity Score, which is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A higher score indicates better selectivity. For a more comprehensive view, the Gini coefficient can be calculated from a broad kinase panel screen.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound and Derivatives
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Score (vs. OT1) | Selectivity Score (vs. OT2) |
| This compound | 15 | 150 | 450 | 10 | 30 |
| Derivative A | 25 | >10,000 | 5,000 | >400 | 200 |
| Derivative B | 12 | 80 | 300 | 6.7 | 25 |
| Derivative C | 500 | >10,000 | >10,000 | >20 | >20 |
Table 2: Cellular Activity of this compound and Selected Derivative
| Compound | Target Phosphorylation IC50 (nM) | Cell Viability GI50 (µM) | Therapeutic Index (GI50/Target IC50) |
| This compound | 30 | 5 | 167 |
| Derivative A | 55 | >50 | >909 |
Experimental Protocols
Protocol 1: General Procedure for Kinase Inhibition Assay (Luminescent Assay)
-
Prepare a stock solution of the kinase, substrate, and ATP in the appropriate assay buffer.
-
Serially dilute the test compounds (this compound and derivatives) in DMSO and then into the assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 10 µL of the kinase/substrate mixture to each well to start the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 15 µL of a commercial ADP-detecting luminescent reagent (e.g., ADP-Glo™).
-
Incubate for another 40 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to DMSO-only controls and fit the data to a dose-response curve to determine the IC50 values.
Protocol 2: Western Blotting for Cellular Target Engagement
-
Culture cells to 70-80% confluency.
-
Treat the cells with a serial dilution of the test compound for the desired time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for the total protein level of the target and a loading control (e.g., GAPDH) for normalization.
Visualizations
Caption: Workflow for improving this compound selectivity.
Caption: Signaling pathway of this compound's target and off-target.
Technical Support Center: FPFT-2216 Degradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FPFT-2216 in protein degradation assays. The information is tailored to scientists and drug development professionals working with this molecular glue degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a "molecular glue" compound that induces the degradation of specific proteins by recruiting them to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] The primary targets of this compound are:
Q2: How do I confirm that the protein degradation is mediated by the proteasome?
To confirm that the degradation of your target protein by this compound is proteasome-dependent, you should perform a co-treatment experiment with a proteasome inhibitor. A commonly used proteasome inhibitor is MG-132.[3] By treating your cells with both this compound and MG-132, you should observe a rescue or attenuation of the degradation of the target protein compared to treatment with this compound alone.[3]
Q3: How can I be sure the degradation is CRBN-dependent?
The activity of this compound is dependent on the presence of the Cereblon (CRBN) E3 ligase substrate receptor. To verify this, you can perform your degradation assay in CRBN-knockout or CRBN-knockdown cells. In the absence of functional CRBN, this compound should not be able to induce the degradation of its target proteins.
Q4: What are the recommended starting concentrations and treatment times for this compound in cell-based assays?
The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific target protein being investigated. Based on published data, here are some suggested starting points:
| Cell Line | Concentration Range | Treatment Time | Target Protein(s) | Reference |
| MOLT4 | 1.6 nM - 1 µM | 2 - 24 hours | PDE6D, IKZF1, IKZF3, CK1α | [1] |
| Z-138 | Not specified | 6 hours | CK1α, IKZF1/3 | [3] |
It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q5: I am not observing any degradation of my target protein. What could be the issue?
Several factors could contribute to a lack of protein degradation. Here are some troubleshooting steps:
-
Cell Line Viability: Ensure that the concentrations of this compound used are not causing significant cytotoxicity, which could affect cellular processes, including protein degradation.
-
Compound Integrity: Verify the purity and stability of your this compound compound. Improper storage or handling can lead to degradation of the compound itself.
-
CRBN Expression: Confirm that your cell line expresses sufficient levels of CRBN.
-
Target Protein Expression: Ensure that your target protein is endogenously expressed at a detectable level in your chosen cell line.
-
Experimental Controls: Always include appropriate positive and negative controls in your experiment. A positive control could be a compound known to degrade your target, while a negative control could be a vehicle-treated sample.
Troubleshooting Guides
Western Blotting
Problem 1: Incomplete or no degradation of the target protein.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal degradation window. |
| Low CRBN Expression | Verify CRBN expression levels in your cell line by Western Blot or qPCR. Consider using a cell line with higher CRBN expression. |
| Compound Inactivity | Test a fresh stock of this compound. Ensure proper storage at -20°C or -80°C. |
| Inefficient Cell Lysis | Use a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).[3] Ensure complete cell lysis by sonication or other mechanical disruption methods. |
Problem 2: High background or non-specific bands on the Western Blot.
| Potential Cause | Troubleshooting Steps |
| Antibody Specificity | Use a highly specific primary antibody validated for your target protein. Run a negative control (e.g., lysate from a knockout cell line) to confirm antibody specificity. |
| Insufficient Blocking | Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. |
Mass Spectrometry-Based Proteomics
Problem 1: Difficulty in identifying and quantifying target protein degradation.
| Potential Cause | Troubleshooting Steps |
| Insufficient Protein Input | Ensure you are starting with a sufficient amount of protein for your proteomics workflow. |
| Inefficient Protein Digestion | Optimize your trypsin digestion protocol. Ensure complete denaturation and reduction of your protein samples. |
| Sample Complexity | Consider using fractionation techniques (e.g., high pH reversed-phase chromatography) to reduce sample complexity before LC-MS/MS analysis. |
| Data Analysis Parameters | Ensure your search parameters in your proteomics software are appropriate for identifying your target protein and its modifications. |
Experimental Protocols
Key Experiment: Western Blot Analysis of this compound-Mediated Protein Degradation
This protocol outlines the general steps for assessing the degradation of a target protein in a human cell line (e.g., MOLT4) treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MOLT4)
-
Complete cell culture medium
-
Proteasome inhibitor (e.g., MG-132)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for the desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO). For the proteasome inhibitor control, pre-treat cells with MG-132 (e.g., 10 µM) for 1-2 hours before adding this compound.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation.
Visualizations
Caption: Mechanism of this compound induced protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Stability of FPFT-2216 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of FPFT-2216 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a "molecular glue" compound that induces the degradation of specific proteins within the cell. It functions by promoting an interaction between the CRL4-CRBN E3 ubiquitin ligase complex and its target proteins, which include phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α). This induced proximity leads to the ubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of these targets ultimately results in the activation of the p53 signaling pathway and inhibition of the NF-κB signaling pathway.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a stock solution of 10 mM in DMSO is commonly used. It is recommended to store the stock solution in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, it is advised to keep the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The effective working concentration of this compound can vary depending on the cell line and the specific experiment. However, concentrations in the range of 0.1 µM to 1 µM have been shown to be effective for inducing target protein degradation in cell lines such as MOLT4.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How quickly does this compound induce protein degradation and how long does the effect last?
A4: In MOLT4 cells, complete degradation of the target protein PDE6D has been observed within 2 hours of treatment with 1 µM this compound. The degradation of PDE6D has been shown to persist for at least 24 hours.[1]
Q5: Is the chemical stability of this compound known in cell culture media?
A5: Currently, there is no publicly available quantitative data on the chemical half-life or degradation kinetics of this compound in aqueous solutions like cell culture media. While the biological effect of protein degradation is sustained for at least 24 hours, this does not directly reflect the chemical stability of the compound itself. It is recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low target protein degradation observed. | Cell line may not express sufficient levels of CRBN. | Confirm CRBN expression in your cell line by Western blot or qPCR. This compound-mediated degradation is CRBN-dependent. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your cell line. | |
| Incorrect incubation time. | Ensure a sufficient incubation time for degradation to occur. A time course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended. | |
| Compound instability. | Prepare fresh working solutions from a new aliquot of the stock solution. Consider assessing the stability of this compound in your specific cell culture medium over the course of your experiment. | |
| High cell toxicity observed. | Concentration of this compound is too high. | Reduce the concentration of this compound used. Determine the IC50 value for your cell line. |
| High concentration of DMSO in the final culture volume. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and that a vehicle control (medium with the same concentration of DMSO) is included in your experiments. | |
| Inconsistent results between experiments. | Variability in cell passage number or confluency. | Use cells within a consistent passage number range and ensure consistent cell seeding density and confluency at the time of treatment. |
| Inconsistent preparation of this compound working solutions. | Prepare fresh working solutions for each experiment and ensure thorough mixing. | |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. |
Quantitative Data
Table 1: Time-dependent degradation of PDE6D in MOLT4 cells treated with 1 µM this compound.
| Time (hours) | PDE6D Degradation |
| 0 | No degradation |
| 2 | Complete degradation |
| 4 | Complete degradation |
| 6 | Complete degradation |
| 16 | Sustained degradation |
| 24 | Sustained degradation |
Data summarized from published findings.[1]
Experimental Protocols
Protocol 1: Assessment of Target Protein Degradation by Western Blot
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a fresh working solution of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target proteins (PDE6D, IKZF1, IKZF3, CK1α) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using a suitable detection system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Protocol 2: Recommended Protocol for Assessing the Chemical Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the chemical stability of this compound in a specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed, complete cell culture medium (including serum and any other supplements) with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Prepare a sufficient volume for sampling at multiple time points.
-
-
Incubation:
-
Incubate the this compound-spiked media in a cell culture incubator (37°C, 5% CO2) in a sterile, sealed container.
-
-
Time-Course Sampling:
-
Collect aliquots of the spiked media at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately after collection, snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis to prevent further degradation.
-
-
Sample Preparation for LC-MS Analysis:
-
Thaw the samples on ice.
-
Perform a protein precipitation step to remove media proteins that can interfere with the analysis. A common method is to add 3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar compound not present in the sample) to 1 volume of the media sample.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop an LC-MS method for the quantification of this compound. This will involve optimizing chromatographic separation (e.g., using a C18 column) and mass spectrometry detection parameters (e.g., using multiple reaction monitoring, MRM, for sensitive and specific detection).
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium to enable accurate quantification.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample from the different time points using the standard curve.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of this compound in the cell culture medium by fitting the data to an appropriate degradation kinetics model (e.g., first-order decay).
-
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for assessing this compound stability.
References
Interpreting unexpected results in FPFT-2216 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in FPFT-2216 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel anti-lymphoma compound that functions as a molecular glue. It induces the simultaneous degradation of Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1 alpha (CK1α) by redirecting the CRL4CRBN E3 ubiquitin ligase to these substrates.[1][2] This degradation leads to the activation of the p53 signaling pathway and inhibition of the NFκB signaling pathway, ultimately suppressing tumor growth.[2][3]
Q2: What are the known protein targets of this compound?
In addition to its intended targets IKZF1, IKZF3, and CK1α, this compound has been observed to degrade Phosphodiesterase 6D (PDE6D).[1]
Q3: In which cancer types has this compound shown anti-proliferative activity?
This compound has demonstrated growth-inhibitory activity against various lymphoid tumor cell lines, including Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), Follicular Lymphoma (FL), Burkitt lymphoma, and Acute Lymphoblastic Leukemia (ALL).[3]
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses specific unexpected outcomes that may be observed during experiments with this compound.
Unexpected Target Profile
Q: We performed a proteomics analysis after this compound treatment and, in addition to the expected degradation of IKZF1/3 and CK1α, we observed significant degradation of PDE6D. Is this a known off-target effect?
A: Yes, the degradation of PDE6D is a known activity of this compound.[1] While the primary anti-lymphoma mechanism is attributed to the degradation of IKZF1/3 and CK1α, this compound also redirects the CRL4CRBN E3 ubiquitin ligase to degrade PDE6D.[1]
Troubleshooting Steps & Interpretation:
-
Confirm Degradation: Validate the proteomic data with an orthogonal method such as Western blotting to confirm the degradation of PDE6D.
-
Phenotypic Correlation: Assess whether the degradation of PDE6D correlates with the observed cellular phenotype in your specific model. It's important to note that in KRASG12C-dependent MIA PaCa-2 cells, PDE6D depletion by this compound did not inhibit cell growth, which was contrary to previously published findings.[1]
-
Consider Compound Analogs: If the PDE6D degradation is an undesirable activity for your experimental goals, consider using chemical derivatives of this compound. For example, TMX-4100 and TMX-4113 show a higher degradation preference for PDE6D with reduced activity against IKZF1/3, while TMX-4116 and its precursor selectively degrade CK1α.[1]
Discrepancy in Anti-proliferative Activity
Q: We are not observing the expected anti-proliferative effects of this compound in our cancer cell line. What could be the reason?
A: The anti-proliferative efficacy of this compound can be cell-line dependent. For instance, it has been shown to more robustly suppress the proliferation of non-GCB DLBCL cell lines compared to GCB DLBCL cell lines.[3]
Troubleshooting Steps & Interpretation:
-
Verify Target Expression: Confirm that your cell line expresses the primary targets of this compound: CRBN, IKZF1, IKZF3, and CK1α. The absence or low expression of these proteins will result in a lack of activity.
-
Review IC50 Values: Compare your results with published IC50 values for different cell lines. This will help determine if your observations are consistent with expected potencies.
Table 1: Comparative IC50 Values of this compound and Other Thalidomide Derivatives
Cell Line This compound (µmol/L) Lenalidomide (µmol/L) Pomalidomide (µmol/L) Avadomide (µmol/L) Iberdomide (µmol/L) OCI-Ly3 0.090 > 10 > 10 > 10 > 10 Z-138 0.140 > 10 > 10 > 10 > 10 RS4;11 0.351 > 10 > 10 > 10 > 10 Kasumi-10 0.093 > 10 > 10 > 10 > 10 Stimulated PBMCs > 10 > 10 > 10 > 10 > 10 Data sourced from a 2024 study on this compound's anti-lymphoma activity.[3]
-
Assess Downstream Signaling: Analyze the downstream signaling pathways. Even if target degradation is occurring, alterations in the p53 or NFκB pathways in your specific cell model could confer resistance. Check for the upregulation of p53 and its transcriptional targets like p21 and MDM2.[2]
Experimental Protocols
Cell Viability Assay
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells and incubate for 72 hours.
-
Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plates as required by the reagent and then measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using a non-linear regression model.
Diagrams
References
- 1. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FPFT-2216 vs. Lenalidomide in Lymphoma Models: A Comparative Guide
This guide provides a detailed comparison of the novel anti-lymphoma compound FPFT-2216 and the established immunomodulatory drug lenalidomide, focusing on their performance in preclinical lymphoma models. The information is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Lenalidomide |
| Primary Mechanism | Dual degradation of IKZF1/3 and CK1α | Degradation of IKZF1/3 |
| Downstream Effects | p53 activation and NF-κB inhibition | Immunomodulation via T-cell and NK-cell activation |
| Potency (in vitro) | High (low nanomolar to low micromolar IC50) | Lower (IC50 > 10 µM in several cell lines) |
| Novelty | A novel compound with a unique dual-targeting mechanism | An established clinical agent for various hematological malignancies |
Data Presentation
In Vitro Antiproliferative Activity
This compound has demonstrated significantly greater potency in inhibiting the proliferation of various lymphoma cell lines compared to lenalidomide.
Table 1: IC50 Values of this compound and Lenalidomide in Lymphoma Cell Lines [1]
| Cell Line | Lymphoma Subtype | This compound IC50 (µM) | Lenalidomide IC50 (µM) |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.090 | > 10 |
| Z-138 | Mantle Cell Lymphoma (MCL) | 0.140 | > 10 |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.351 | > 10 |
| Kasumi-10 | Not Specified | 0.093 | > 10 |
In Vivo Antitumor Activity
While direct head-to-head in vivo studies are not extensively published, available data indicates potent single-agent and combination activity of this compound in xenograft models.
Table 2: In Vivo Efficacy of this compound in a Z-138 MCL Xenograft Model [2]
| Treatment Group | Dosage | Tumor Growth Inhibition (T/C %) on Day 23 |
| This compound | 1 mg/kg | 84.1% |
| Rituximab | 30 µ g/mouse | 23.5% |
| This compound + Rituximab | 1 mg/kg + 30 µ g/mouse | 2.2% |
Lenalidomide has also shown in vivo efficacy in various lymphoma models, often in combination with other agents, leading to reduced tumor burden and prolonged survival[3].
Signaling Pathways
The mechanisms of action for this compound and lenalidomide, while both involving the degradation of Ikaros family proteins, diverge significantly in their downstream consequences.
This compound Signaling Pathway
This compound acts as a "molecular glue" to induce the simultaneous degradation of two key proteins: Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α)[1][4]. This dual degradation leads to two distinct and potent anti-lymphoma effects: the activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival NF-κB signaling pathway[1][4].
Caption: this compound mediated dual degradation pathway.
Lenalidomide Signaling Pathway
Lenalidomide's primary mechanism involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of the lymphoid transcription factors IKZF1 and IKZF3[5][6]. This degradation has a profound immunomodulatory effect, enhancing the activity of T cells and Natural Killer (NK) cells, which in turn leads to a more effective anti-tumor immune response[6][7].
Caption: Lenalidomide's immunomodulatory pathway.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and lenalidomide on lymphoma cell lines.
Workflow:
Caption: Workflow for cell viability assay.
Detailed Method:
-
Lymphoma cell lines are seeded into 96-well plates at an appropriate density.
-
The cells are treated with a range of concentrations of this compound or lenalidomide.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2[1].
-
A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, is added to each well.
-
Luminescence, as an indicator of viable cells, is measured using a plate reader.
-
The data is normalized to untreated controls, and IC50 values are calculated using a non-linear regression model.
Western Blot for Protein Degradation
Objective: To confirm the degradation of target proteins (IKZF1/3, CK1α) following treatment with this compound or lenalidomide.
Workflow:
Caption: Western blot workflow for protein degradation.
Detailed Method:
-
Lymphoma cells are treated with the compounds for a specified time (e.g., 6 hours)[8].
-
Cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors[1].
-
Protein concentration in the lysates is determined using a BCA or similar protein assay.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for IKZF1, IKZF3, CK1α, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imager.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and lenalidomide in a lymphoma xenograft mouse model.
Workflow:
Caption: In vivo xenograft model workflow.
Detailed Method:
-
Immunodeficient mice (e.g., NOD/SCID) are subcutaneously inoculated with a human lymphoma cell line (e.g., Z-138)[2][8].
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are randomized into different treatment groups: vehicle control, this compound, lenalidomide, and/or combination therapies.
-
Drugs are administered according to a specific schedule and route (e.g., oral gavage, intraperitoneal injection)[2].
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound represents a promising novel agent for the treatment of lymphoma with a distinct and potent dual mechanism of action. Its superior in vitro antiproliferative activity compared to lenalidomide suggests it may have a significant therapeutic advantage. The ability of this compound to simultaneously activate p53 and inhibit NF-κB provides a multi-pronged attack on lymphoma cell survival. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various lymphoma subtypes.
References
- 1. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic antitumor effects of lenalidomide and rituximab on mantle cell lymphoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lenalidomide in non-Hodgkin lymphoma: biological perspectives and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, activity, and immune effects of lenalidomide and rituximab in untreated indolent lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the CRBN-Dependent Activity of FPFT-2216: A Comparative Guide Using Knockout Cells
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action for a novel compound is paramount. This guide provides a comprehensive comparison of FPFT-2216, a molecular glue degrader, and its analogues, with a focus on validating its Cereblon (CRBN)-dependent activity using knockout cell lines. Experimental data and detailed protocols are presented to support the objective comparison.
This compound is a novel small molecule that functions as a "molecular glue," inducing the degradation of specific proteins by redirecting the CRL4-CRBN E3 ubiquitin ligase to new substrates.[1] Its known targets include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α) and phosphodiesterase 6D (PDE6D).[1][2] The degradation of these target proteins is hypothesized to be entirely dependent on the presence of CRBN. To validate this, experiments utilizing CRBN knockout (KO) cells are essential.
Comparative Degradation Activity of this compound and its Derivatives
Subsequent development efforts on the this compound scaffold have led to the creation of more selective degraders. TMX-4100 and TMX-4116 are two such derivatives that exhibit enhanced selectivity for PDE6D and CK1α, respectively, with a reduced capacity to degrade IKZF1 and IKZF3.[1][3][4] This makes them valuable tools for dissecting the specific biological consequences of degrading individual targets of this compound. The following table summarizes the comparative degradation profiles of this compound and its derivatives in MOLT4 cells, a human acute lymphoblastic leukemia cell line.
| Compound | Primary Targets | Concentration for >50% Degradation (PDE6D) | Key Features |
| This compound | IKZF1, IKZF3, CK1α, PDE6D | 8 nM[1][2] | Broad-spectrum degrader of CRBN neosubstrates.[1] |
| TMX-4100 | PDE6D | <200 nM[1] | Significantly improved selectivity for PDE6D over other this compound targets.[1] |
| TMX-4116 | CK1α | <200 nM[1] | Highly selective for the degradation of CK1α.[1][5] |
Experimental Validation of CRBN-Dependency
The cornerstone of validating the mechanism of this compound is to demonstrate its inactivity in the absence of its direct target, CRBN. This is achieved by comparing its effects on wild-type (WT) cells versus CRBN knockout (KO) cells.
Experimental Workflow for CRBN Knockout Validation
Caption: Workflow for validating the CRBN-dependent activity of this compound.
Expected Outcomes in CRBN Knockout vs. Wild-Type Cells
In wild-type MOLT4 cells, treatment with this compound leads to a dose-dependent degradation of its target proteins.[1] Conversely, in CRBN-null MOLT4 cells, this compound fails to induce the degradation of these same proteins, confirming that its mechanism of action is CRBN-dependent.[1]
| Cell Line | Treatment | Expected Outcome for Target Proteins (e.g., PDE6D, IKZF1) |
| Wild-Type MOLT4 | This compound (200 nM) | Significant degradation observed. |
| CRBN-null MOLT4 | This compound (200 nM) | No degradation observed.[1] |
Signaling Pathway of this compound Action
This compound acts by forming a ternary complex with CRBN and a target protein (neo-substrate). This proximity induces the ubiquitination of the target protein by the CRL4 E3 ligase complex, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for this compound-induced protein degradation.
Detailed Experimental Protocols
Generation of CRBN Knockout Cell Lines
CRBN knockout cell lines, such as MOLT4 or HEK293, can be generated using CRISPR/Cas9 technology.[6][7]
-
Design and Synthesis of sgRNAs: Design single guide RNAs (sgRNAs) targeting an early exon of the CRBN gene to induce a frameshift mutation.
-
Vector Construction: Clone the designed sgRNAs into a suitable CRISPR/Cas9 expression vector.
-
Transfection: Transfect the sgRNA/Cas9 expression vector into the target cell line (e.g., MOLT4) using electroporation or lentiviral transduction.[6]
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Genotype Verification: Expand single-cell clones and verify the knockout of the CRBN gene by PCR amplification of the target region followed by Sanger sequencing.[6][7]
-
Protein Expression Validation: Confirm the absence of CRBN protein expression in knockout clones by Western blot analysis.
Immunoblotting for Protein Degradation
-
Cell Seeding and Treatment: Seed wild-type and CRBN knockout cells at an appropriate density. Treat the cells with varying concentrations of this compound (e.g., 0, 8, 40, 200, 1000 nM) for a specified time (e.g., 4 hours).[1]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the target proteins (PDE6D, IKZF1, CK1α) and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.
Conclusion
The use of CRBN knockout cell lines is an indispensable tool for the validation of CRBN-dependent molecular glue degraders like this compound. The experimental data clearly demonstrates that the degradation of its target proteins is contingent upon the presence of CRBN. Furthermore, the development of more selective analogues such as TMX-4100 and TMX-4116 provides valuable chemical probes to explore the individual roles of the target proteins in various disease contexts. The protocols and comparative data presented in this guide offer a robust framework for researchers engaged in the discovery and validation of novel protein degraders.
References
- 1. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular glue degrader for tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRBN Knockout cell line (THP-1) | Ubigene [ubigene.us]
- 7. Human CRBN Knockout Cell Line-HEK293 (CSC-RT2706) - Creative Biogene [creative-biogene.com]
A Comparative Guide: FPFT-2216 vs. Selective CK1α Degrader TMX-4116 for Hematological Malignancies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multi-target degrader FPFT-2216 and the selective Casein Kinase 1α (CK1α) degrader TMX-4116. This analysis is supported by experimental data on their mechanisms of action, target selectivity, and preclinical efficacy.
Introduction: Targeting CK1α in Cancer Therapy
Casein Kinase 1α (CK1α), a serine/threonine kinase, has emerged as a promising therapeutic target in various cancers, particularly hematological malignancies.[1] CK1α is a key regulator of multiple signaling pathways critical for cancer cell proliferation and survival, including the p53 and NFκB pathways.[1][2] Molecular glue degraders, a class of small molecules that induce the degradation of target proteins via the ubiquitin-proteasome system, have been developed to target CK1α. This guide focuses on two such degraders: this compound and its derivative, TMX-4116.
This compound is a "molecular glue" compound that induces the degradation of not only CK1α but also the Ikaros family zinc finger proteins 1 and 3 (IKZF1/3) and phosphodiesterase 6D (PDE6D).[3][4][5] Its multi-targeted approach has shown potent anti-lymphoma activity.[1][6]
TMX-4116 was developed through chemical derivatization of this compound to create a more selective degrader of CK1α.[4][7] This increased selectivity aims to isolate the therapeutic effects of CK1α degradation and potentially reduce off-target effects.[7][8]
Mechanism of Action and Target Selectivity
Both this compound and TMX-4116 function as molecular glues that co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex to target proteins for degradation.[6][7] However, their substrate selectivity profiles differ significantly.
This compound induces the degradation of multiple proteins, including CK1α, IKZF1, IKZF3, and PDE6D.[3][4] This broad activity can be advantageous in targeting multiple oncogenic pathways simultaneously.
TMX-4116 , by design, exhibits high selectivity for CK1α.[7][8] Immunoblotting experiments have demonstrated that at concentrations effective for CK1α degradation, TMX-4116 does not significantly degrade IKZF1, IKZF3, or PDE6D.[7]
The following diagram illustrates the general mechanism of these molecular glue degraders.
References
- 1. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physiology.elte.hu [physiology.elte.hu]
- 3. Tumor-derived CK1α mutations enhance MDMX inhibition of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability | Semantic Scholar [semanticscholar.org]
- 8. Casein kinase 1α governs antigen receptor-induced NF-κB and human lymphoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of FPFT-2216 with siRNA and CRISPR-Cas9
This guide provides a comparative framework for validating the on-target effects of FPFT-2216, a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), by comparing its cellular phenotype to that induced by siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of the CDK4 gene. The objective is to demonstrate that the observed effects of this compound are a direct consequence of its interaction with its intended target.
Core Concept: Target Validation
The principle behind this validation strategy is that if this compound specifically inhibits CDK4, its effects on cellular processes should be mimicked by the genetic removal or reduction of CDK4. We assess this by comparing three key experimental arms:
-
Pharmacological Inhibition: Treatment of cells with this compound.
-
Transcriptional Silencing: Transfection of cells with siRNA targeting CDK4 mRNA.
-
Gene Knockout: Generation of a stable cell line with the CDK4 gene inactivated using CRISPR-Cas9.
A convergence of phenotypes across these three arms provides strong evidence for the on-target activity of this compound.
Signaling Pathway: CDK4 in Cell Cycle Progression
CDK4, in complex with Cyclin D, is a key regulator of the G1 phase of the cell cycle. The active complex phosphorylates the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for S phase entry, thus driving cell proliferation. Both this compound and genetic ablation of CDK4 are expected to block this pathway.
Caption: The CDK4/pRb signaling pathway and points of intervention.
Comparative Experimental Workflow
The overall workflow involves treating a cancer cell line (e.g., MCF-7, which is dependent on the CDK4/6 pathway) with this compound, transfecting it with CDK4 siRNA, or using a pre-generated CDK4 knockout cell line. The effects are then measured at the molecular (protein phosphorylation) and cellular (proliferation) levels.
Caption: High-level workflow for comparing pharmacological and genetic inhibition.
Quantitative Data Summary
The following tables summarize representative data from experiments conducted in MCF-7 cells.
Table 1: Effect on pRb Phosphorylation (Ser780)
| Condition | Treatment | p-pRb Level (Normalized to Total pRb) | Standard Deviation |
| Control | Vehicle (DMSO) | 1.00 | ± 0.08 |
| Pharmacological | This compound (1 µM) | 0.15 | ± 0.04 |
| Genetic (RNAi) | siRNA (CDK4) | 0.21 | ± 0.06 |
| Genetic (KO) | CRISPR (CDK4 KO) | 0.09 | ± 0.03 |
| Control (RNAi) | Scrambled siRNA | 0.98 | ± 0.07 |
Table 2: Effect on Cell Proliferation (72 hours)
| Condition | Treatment | Relative Cell Viability (%) | Standard Deviation |
| Control | Vehicle (DMSO) | 100% | ± 5.2% |
| Pharmacological | This compound (1 µM) | 45% | ± 4.1% |
| Genetic (RNAi) | siRNA (CDK4) | 52% | ± 6.3% |
| Genetic (KO) | CRISPR (CDK4 KO) | 38% | ± 3.8% |
| Control (RNAi) | Scrambled siRNA | 99% | ± 5.5% |
Detailed Experimental Protocols
Western Blot for p-pRb (Ser780)
-
Cell Culture and Treatment:
-
Plate MCF-7 cells at a density of 1x10⁶ cells per well in 6-well plates.
-
For the siRNA arm, transfect cells with CDK4-targeting siRNA or a non-targeting control using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Allow cells to grow for 24 hours post-transfection.
-
For the pharmacological arm, treat wild-type MCF-7 cells with 1 µM this compound or vehicle (DMSO).
-
Culture the CRISPR CDK4 KO and corresponding wild-type cells under normal growth conditions.
-
Incubate all plates for 48 hours.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-pRb (Ser780), total pRb, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST and visualize using an ECL detection reagent.
-
Quantify band intensity using densitometry software.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Plating and Treatment:
-
Seed 2,500 MCF-7 cells per well in a 96-well opaque plate.
-
Prepare separate plates for wild-type, siRNA-transfected, and CRISPR KO cells.
-
For the pharmacological arm, add serial dilutions of this compound or vehicle (DMSO).
-
For the siRNA arm, use cells previously transfected with CDK4 siRNA or scrambled control.
-
Incubate plates for 72 hours at 37°C in a CO₂ incubator.
-
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells to calculate relative cell viability.
-
A Head-to-Head Comparison of FPFT-2216 and Other Molecular Glues for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, molecular glues have emerged as a powerful therapeutic modality. These small molecules induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide provides a detailed head-to-head comparison of FPFT-2216, a novel molecular glue, with other prominent molecular glues, focusing on their performance, underlying mechanisms, and the experimental data supporting these findings.
Overview of this compound
This compound is a recently developed molecular glue that has demonstrated potent anti-lymphoma activity. It functions by promoting the degradation of multiple protein targets, including phosphodiesterase 6D (PDE6D), the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α). This multi-target degradation profile distinguishes this compound from many other molecular glues and contributes to its unique biological activity. The degradation is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] Mechanistically, the degradation of IKZF1/3 and CK1α by this compound leads to the activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NFκB signaling pathway.[1][2][4]
Comparative Performance Analysis
This section provides a detailed comparison of this compound with other well-established and novel molecular glues, including the immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, and the next-generation cereblon E3 ligase modulator (CELMoD) iberdomide. Additionally, we include data on TMX-4100 and TMX-4116, two derivatives of this compound engineered for selective degradation of PDE6D and CK1α, respectively.
Protein Degradation Potency
The efficacy of a molecular glue is determined by its ability to induce the degradation of its target protein(s), often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Comparative Degradation of Target Proteins by Molecular Glues
| Compound | Target(s) | Cell Line | DC50 | Dmax | Citation(s) |
| This compound | PDE6D | MOLT4 | ~8 nM (>50% degradation) | >90% at 200 nM | [3][5] |
| IKZF1, IKZF3, CK1α | MOLT4 | Max degradation at 200 nM | >90% at 200 nM | [3][5] | |
| Pomalidomide | IKZF1 | Mino | - | - | [6] |
| IKZF3 | Mino | 44 nM | - | [6] | |
| Aiolos (IKZF3) | T-cells | Time-dependent degradation | >80% | [7] | |
| Iberdomide | Ikaros (IKZF1) | B-cells, T-cells | Potent degradation | Significant reduction | [8] |
| Aiolos (IKZF3) | B-cells, T-cells | Potent degradation | Significant reduction | [8] | |
| TMX-4100 | PDE6D | MOLT4, Jurkat, MM.1S | <200 nM | High | [5] |
| TMX-4116 | CK1α | MOLT4, Jurkat, MM.1S | <200 nM | High | [5] |
Note: A comprehensive, directly comparable dataset for DC50 and Dmax values across all compounds and targets is not consistently available in the literature. The data presented is based on available experimental results.
Anti-proliferative Activity in Lymphoma Cell Lines
The functional consequence of target degradation by these molecular glues is often assessed by their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
Table 2: Comparative Anti-proliferative Activity (IC50) in Lymphoma Cell Lines
| Cell Line (Lymphoma Subtype) | This compound (µM) | Lenalidomide (µM) | Pomalidomide (µM) | Iberdomide (µM) | Citation(s) |
| OCI-Ly3 (DLBCL, ABC) | 0.090 | >10 | >10 | >10 | |
| Z-138 (MCL) | 0.140 | >10 | >10 | >10 | |
| RS4;11 (ALL) | 0.351 | >10 | >10 | >10 | |
| Kasumi-10 | 0.093 | >10 | >10 | >10 | |
| RI-1 (DLBCL, GCB) | 0.051 | >10 | >10 | >10 | |
| DOHH-2 (FL) | 0.082 | >10 | >10 | >10 | |
| SU-DHL-4 (DLBCL, GCB) | 0.134 | >10 | >10 | >10 | |
| OCI-Ly10 (DLBCL, ABC) | 0.144 | >10 | >10 | >10 |
DLBCL: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell like; GCB: Germinal Center B-cell like; MCL: Mantle Cell Lymphoma; ALL: Acute Lymphoblastic Leukemia; FL: Follicular Lymphoma. Data for this table was primarily sourced from a single study for direct comparability.
Mechanistic Insights: Signaling Pathway Modulation
This compound's potent anti-lymphoma activity is attributed to its dual impact on the p53 and NFκB signaling pathways.
Activation of the p53 Pathway
The degradation of CK1α by this compound leads to the stabilization and activation of the tumor suppressor p53. This is evidenced by the upregulation of p53's transcriptional targets, p21 and MDM2.[1][2][9] This activation of the p53 pathway is a key contributor to the anti-proliferative effects of this compound.
Inhibition of the NFκB Pathway
This compound has been shown to be a more potent inhibitor of the NFκB pathway than other IKZF1/3 degraders.[1][2] This is achieved through the degradation of CK1α, which leads to a decrease in the activity of the CARD11/BCL10/MALT1 (CBM) complex and subsequent inhibition of IκBα and NFκB phosphorylation.[1][2]
While quantitative data for a direct comparison of signaling pathway modulation is limited, studies indicate that this compound induces a more robust activation of p53 and inhibition of NFκB than lenalidomide, pomalidomide, and iberdomide.[1][2]
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Cross-Validation of FPFT-2216's Anti-Tumor Effects in Hematological Malignancies and Solid Tumors
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
FPFT-2216 is a novel small molecule compound that has demonstrated significant anti-tumor activity, particularly in hematological malignancies.[1][2] This guide provides a comprehensive cross-validation of this compound's anti-tumor effects across various cancer types, with a focus on comparing its performance against established therapies and outlining the experimental basis for these findings.
Mechanism of Action
This compound functions as a "molecular glue," inducing the proteasomal degradation of two key proteins: Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[1][3][4][5] This dual degradation activity leads to two critical anti-tumor outcomes:
-
Activation of the p53 Signaling Pathway: Degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53, resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]
-
Inhibition of the NF-κB Signaling Pathway: The degradation of IKZF1/3 and CK1α also leads to the suppression of the pro-survival NF-κB pathway.[1][2]
This unique dual mechanism of action contributes to the potent and selective anti-tumor effects of this compound.
Data Presentation: Comparative Anti-Tumor Activity
The anti-tumor efficacy of this compound has been evaluated across a range of cancer cell lines, demonstrating notable potency in lymphoid malignancies.
In Vitro Efficacy: Hematological Malignancies
This compound exhibits significantly greater potency than current standard-of-care thalidomide derivatives in various lymphoid cancer cell lines.
Table 1: Comparative IC50 Values of this compound and Thalidomide Derivatives in Lymphoid Cancer Cell Lines [1]
| Cell Line | Cancer Type | This compound (μM) | Lenalidomide (μM) | Pomalidomide (μM) | Avadomide (μM) | Iberdomide (μM) |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.090 | >10 | >10 | >10 | >10 |
| Z-138 | Mantle Cell Lymphoma (MCL) | 0.140 | >10 | >10 | >10 | >10 |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.351 | >10 | >10 | >10 | >10 |
| Kasumi-10 | Acute Lymphoblastic Leukemia (ALL) | 0.093 | >10 | >10 | >10 | >10 |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | >100 | >100 | >100 | >100 | >100 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.201 | >10 | >10 | >10 | >10 |
| HBL-1 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.125 | >10 | >10 | >10 | >10 |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.113 | >10 | >10 | >10 | >10 |
| Granta-519 | Mantle Cell Lymphoma (MCL) | 0.198 | >10 | >10 | >10 | >10 |
| REC-1 | Mantle Cell Lymphoma (MCL) | 0.256 | >10 | >10 | >10 | >10 |
| RL | Follicular Lymphoma (FL) | 0.197 | >10 | >10 | >10 | >10 |
| Daudi | Burkitt Lymphoma (BL) | 0.223 | >10 | >10 | >10 | >10 |
| Raji | Burkitt Lymphoma (BL) | 0.287 | >10 | >10 | >10 | >10 |
In Vitro Efficacy: Solid Tumors
Current data suggests that the anti-tumor activity of this compound is primarily concentrated in hematological malignancies. Studies have shown that this compound does not significantly inhibit the growth of certain KRAS-dependent solid tumor cell lines.
Table 2: Efficacy of this compound in KRAS-Dependent Solid Tumor Cell Lines
| Cell Line | Cancer Type | Outcome |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Does not impede growth[3][5] |
| NCI-H358 | Non-Small Cell Lung Cancer | Does not impede growth |
| AGS | Gastric Adenocarcinoma | Does not impede growth |
Experimental Protocols
Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or comparator compounds (e.g., lenalidomide, pomalidomide) for 72 hours.
-
Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which is an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To confirm the degradation of target proteins (IKZF1, IKZF3, CK1α) and assess the modulation of downstream signaling pathways (p53, NF-κB).
Methodology:
-
Cell Lysis: Cancer cells are treated with this compound for specified times (e.g., 6, 24 hours). After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for IKZF1, IKZF3, CK1α, p53, phospho-p53, NF-κB p65, phospho-NF-κB p65, and a loading control (e.g., GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human lymphoma cell lines (e.g., Z-138) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally or intraperitoneally at a specified dose and schedule (e.g., 30 mg/kg, daily).[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Patient-Derived Xenograft (PDX) Models: For a more clinically relevant model, tumor tissue from a patient with lymphoma is directly implanted into immunodeficient mice.[6][7][8] The subsequent procedures for treatment and analysis are similar to the cell line-derived xenograft model.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 7. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
FPFT-2216 Demonstrates Potential to Overcome Thalidomide Resistance: A Comparative Analysis
For Immediate Release
A deep dive into the preclinical efficacy of FPFT-2216 suggests a promising new avenue for treating thalidomide-resistant multiple myeloma. By targeting fundamental cellular pathways distinct from, yet synergistic with, current immunomodulatory drugs (IMiDs), this compound shows significant potential in overcoming established resistance mechanisms.
This guide provides a comparative analysis of this compound against established IMiDs, lenalidomide and pomalidomide, with a focus on its efficacy in the context of thalidomide resistance. While direct head-to-head studies in thalidomide-resistant multiple myeloma cell lines are not yet available, this report synthesizes existing preclinical data and mechanistic insights to offer a projection of this compound's therapeutic promise.
Unraveling the Mechanism of Action: A Dual Approach to Cell Death
This compound is a novel small molecule that, like thalidomide and its derivatives, functions as a "molecular glue," hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. However, it induces the degradation of a unique combination of protein targets: Ikaros and Aiolos (IKZF1 and IKZF3), and notably, Casein Kinase 1 alpha (CK1α).[1] This dual degradation leads to two key anti-cancer effects:
-
p53 Activation: The degradation of CK1α stabilizes the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis.[1]
-
NF-κB Inhibition: The degradation of IKZF1 and IKZF3 leads to the downregulation of the NF-κB signaling pathway, which is crucial for the survival and proliferation of myeloma cells.[1]
Thalidomide resistance is often associated with the downregulation of CRBN, the primary target of IMiDs.[2] By also targeting CK1α, this compound may possess a mechanism to bypass this common resistance pathway.
Comparative Efficacy: Insights from Preclinical Data
While data on this compound in thalidomide-resistant multiple myeloma cell lines is not yet published, its superior potency in lymphoma cell lines over existing IMiDs offers a strong rationale for its potential in myeloma.
| Cell Line (Lymphoma) | This compound IC50 (µmol/L) | Lenalidomide IC50 (µmol/L) | Pomalidomide IC50 (µmol/L) | Avadomide IC50 (µmol/L) | Iberdomide IC50 (µmol/L) |
| OCI-Ly3 | 0.090 | >10 | >10 | >10 | >10 |
| Z-138 | 0.140 | >10 | >10 | >10 | >10 |
| RS4;11 | 0.351 | >10 | >10 | >10 | >10 |
| Kasumi-10 | 0.093 | >10 | >10 | >10 | >10 |
Data sourced from a study on the efficacy of this compound in lymphoid tumor cell lines.[1]
In contrast, the following table presents available IC50 values for lenalidomide and pomalidomide in multiple myeloma cell lines, some of which are known to be resistant to IMiDs (e.g., RPMI-8226).
| Cell Line (Multiple Myeloma) | Lenalidomide IC50 (µM) | Pomalidomide IC50 (µM) |
| RPMI-8226 (Resistant) | >10 | ~8 |
| OPM2 | Not Available | ~10 |
| ANBL-6 (Sensitive) | Not Available | Not Available |
| U266 (Sensitive) | Not Available | Not Available |
IC50 values for lenalidomide and pomalidomide are compiled from multiple sources.[3][4]
The significantly lower IC50 values of this compound in lymphoma cell lines, where it is orders of magnitude more potent than lenalidomide and pomalidomide, strongly suggest that it may also exhibit superior efficacy in multiple myeloma, including in cell lines that have developed resistance to current IMiD therapies.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 1-5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound, lenalidomide, or pomalidomide to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blotting for Protein Degradation
-
Cell Treatment: Treat multiple myeloma cells with the desired concentrations of this compound, lenalidomide, or pomalidomide for the indicated times.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF1, IKZF3, CK1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: this compound mechanism of action.
Caption: Cell viability assay workflow.
Caption: Thalidomide resistance mechanism.
References
- 1. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 3. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Synergistic Potential of FPFT-2216 in Combination Cancer Therapy
For Immediate Release
Matsubara, Osaka – In the ongoing quest for more effective cancer treatments, the novel molecular glue degrader, FPFT-2216, is showing significant promise not as a standalone agent, but as a powerful synergistic partner with other targeted and immunotherapy drugs. While data on its combination with standard chemotherapy regimens is not yet available, recent preclinical studies highlight its potent anti-lymphoma activity when paired with an MDM2 inhibitor and the monoclonal antibody, rituximab. This guide provides an in-depth comparison of these combination strategies, supported by the latest experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual Approach to Tumor Suppression
This compound functions as a "molecular glue," inducing the degradation of two key protein groups: Ikaros family zinc finger proteins 1 and 3 (IKZF1/3) and casein kinase 1 alpha (CK1α)[1][2]. This dual action triggers a two-pronged attack on cancer cells:
-
Activation of the p53 Pathway: The degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53.[1][2] Activated p53 can then induce cell cycle arrest and apoptosis (programmed cell death), halting the proliferation of malignant cells.[1]
-
Inhibition of the NF-κB Signaling Pathway: By degrading its targets, this compound also suppresses the activity of the CARD11/BCL10/MALT1 (CBM) complex, a key component of the NF-κB signaling pathway.[1][2] This pathway is often constitutively active in lymphoma cells, promoting their survival and proliferation.
This unique mechanism provides a strong rationale for combining this compound with agents that also target these or complementary pathways.
Synergistic Effects with an MDM2 Inhibitor: A Powerful Combination for Tumor Regression
Murine double minute 2 (MDM2) is a negative regulator of p53.[3] Inhibiting MDM2 prevents the degradation of p53, leading to its accumulation and enhanced tumor-suppressive activity.[4] Preclinical studies have demonstrated a powerful synergistic effect when this compound is combined with the MDM2 inhibitor, siremadlin, in a human lymphoma xenograft model.[5]
In Vivo Experimental Data:
| Treatment Group | Dosage and Administration | Tumor Response |
| Vehicle Control | N/A | Progressive tumor growth |
| This compound alone | 10 mg/kg, oral, daily (5 days/week for 3 weeks) | Moderate tumor growth inhibition |
| Siremadlin alone | 100 mg/kg, oral, twice weekly for 3 weeks | Moderate tumor growth inhibition |
| This compound + Siremadlin | 10 mg/kg this compound + 100 mg/kg Siremadlin | Rapid and complete tumor regression [1][5] |
Data from a study using a Z-138 human lymphoma cell line subcutaneously transplanted in C.B-17 SCID mice.[6]
The combination of this compound and siremadlin resulted in the near-complete disappearance of tumors within 10 days of treatment, a response that was sustained in the majority of the animals even after treatment cessation.[1][5]
Enhancing the Efficacy of Rituximab: A Boost to Immunotherapy
Rituximab is a monoclonal antibody that targets the CD20 protein on the surface of B-cells, leading to their destruction through antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis.[6][7] this compound has been shown to significantly enhance the anti-tumor activity of rituximab in lymphoma xenograft models.[1][5]
In Vivo Experimental Data:
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (T/C%) on Day 23 |
| This compound alone | 1 mg/kg, oral, daily | 84.1% |
| Rituximab alone | 30 µ g/mouse , single intraperitoneal injection | 23.5% |
| This compound + Rituximab | 1 mg/kg this compound + 30 µ g/mouse Rituximab | 2.2% |
Data from a study using a Z-138 human lymphoma cell line subcutaneously transplanted in C.B-17 SCID mice. T/C% represents the ratio of the mean tumor volume of the treated group to the control group.
Experimental Protocols
In Vivo Xenograft Studies (this compound with Siremadlin or Rituximab)
-
Animal Model: C.B-17 SCID mice were used for these studies.[6]
-
Cell Line and Implantation: Z-138 or DOHH-2 human lymphoma cell lines were suspended in a 50% Matrigel solution and injected subcutaneously into the flanks of the mice.[6]
-
Tumor Growth Monitoring: Tumor volume was measured two to three times per week.[6]
-
Treatment Initiation: Treatment commenced when the average tumor volume reached a predetermined size (e.g., 150 mm³ for Z-138 cells).[6]
-
Drug Administration:
-
This compound: Administered orally, once daily, for 5 consecutive days per week for 3 to 4 weeks. The vehicle used was a 1% carboxymethylcellulose sodium salt solution.[6]
-
Siremadlin: Administered orally, twice weekly for 3 weeks. The vehicle was a 0.5% methylcellulose #400/50 mmol/L phosphate buffer (pH 6.8).[6]
-
Rituximab: Administered as a single intraperitoneal injection on day 1, diluted with saline.[6]
-
-
Endpoint: The study was concluded when tumor volumes exceeded a specified size (e.g., 2,000 mm³), at which point the animals were euthanized.[6]
In Vitro Cell Growth Inhibition Assay
-
Cell Lines: Various lymphoid tumor cell lines were used.
-
Method: Cells were seeded in 96-well plates and treated with this compound, an MDM2 inhibitor, or a combination of both.
-
Incubation: The cells were cultured at 37°C in a 5% CO₂ environment for 3 days.[6]
-
Analysis: Cell viability was assessed to determine the antiproliferative activity of the compounds.
Visualizing the Synergistic Mechanisms
Caption: Synergistic activation of p53 by this compound and an MDM2 inhibitor.
Caption: Workflow for in vivo assessment of this compound combination therapy.
Conclusion
The preclinical data strongly suggest that this compound, through its unique dual mechanism of action, can act as a powerful synergistic partner for other targeted and immunotherapeutic agents in the treatment of lymphoma. The dramatic tumor regression observed when combined with an MDM2 inhibitor and the enhanced efficacy seen with rituximab underscore the potential of these combination strategies. Further investigation is warranted to explore these synergies in clinical settings and to determine if similar effects can be achieved in combination with standard chemotherapy agents. These findings open promising new avenues for the development of more effective and durable cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - TABLE 1 from this compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Comparative proteomic analysis of cells treated with FPFT-2216
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the proteomic effects of FPFT-2216, a novel molecular glue degrader. By summarizing quantitative data, detailing experimental methodologies, and visualizing key cellular pathways, this document serves as a valuable resource for understanding the mechanism of action and specificity of this compound in comparison to other related compounds.
Quantitative Proteomic Data Summary
The following tables summarize the quantitative proteomic data from studies on this compound and its alternatives. The data highlights the degradation selectivity and potency of these compounds in various cell lines.
Table 1: Proteome-wide Degradation Selectivity of this compound and its Derivatives in MOLT4 Cells.
| Compound | Concentration | Treatment Duration | Primary Degraded Proteins | Key Observations |
| This compound | 1 µM | 5 hours | IKZF1, IKZF3, CK1α, PDE6D | Broad degradation of known targets.[1] |
| TMX-4100 | 1 µM | 4 hours | PDE6D, RAB28 | Significantly improved degradation selectivity for PDE6D compared to this compound.[1] |
| TMX-4116 | 250 nM | 4 hours | CK1α | Highly selective degradation of CK1α with no significant degradation of PDE6D, IKZF1, or IKZF3.[1] |
Table 2: Comparative Degradation Activity of this compound and Thalidomide Derivatives.
| Compound | Target Protein | Cell Line | Key Findings |
| This compound | CK1α, IKZF1/3 | Z-138 | Markedly reduced protein abundance of CK1α, A/I (IKZF1/3), and PDE6D.[2] |
| Lenalidomide | IKZF1/3 | MM.1S | Induces degradation of IKZF1 and IKZF3.[3][4] |
| Pomalidomide | IKZF1/3 | MM.1S | Induces degradation of IKZF1 and IKZF3. |
| Avadomide | PDE6D, IKZF1/3 | Z-138 | Reduced PDE6D protein abundance.[2] |
| Iberdomide | IKZF1/3 | Z-138 | Known IKZF1/3 degrader.[2] |
Note: A/I refers to Aiolos (IKZF3) and Ikaros (IKZF1).
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the proteomic analysis of this compound.
Cell Culture and Treatment
-
Cell Lines: MOLT-4 (T-cell acute lymphoblastic leukemia), Jurkat (T-cell leukemia), MM.1S (multiple myeloma), and Z-138 (mantle cell lymphoma) cell lines were utilized.[1][5][6]
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded at a specified density and treated with various concentrations of this compound, its derivatives (TMX-4100, TMX-4116), or other thalidomide derivatives for the indicated durations (e.g., 4, 5, or 24 hours).[1]
Quantitative Mass Spectrometry-Based Proteomics
-
Cell Lysis and Protein Extraction:
-
Treated cells were harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Cell pellets were lysed in a buffer containing urea and protease/phosphatase inhibitors to denature proteins and prevent degradation.
-
The lysate was sonicated to ensure complete cell disruption and solubilization of proteins.
-
Protein concentration was determined using a BCA protein assay.
-
-
Protein Digestion:
-
Proteins were reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to break and block disulfide bonds.
-
The protein mixture was then digested overnight with trypsin to generate peptides.
-
-
Tandem Mass Tag (TMT) Labeling (for quantitative comparison):
-
Peptides from different treatment conditions were labeled with distinct isobaric TMT reagents.
-
The labeled peptide samples were then combined into a single mixture.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The mixed peptide sample was subjected to fractionation using high-pH reversed-phase liquid chromatography.
-
Each fraction was then analyzed by LC-MS/MS. Peptides were separated by reversed-phase chromatography and ionized by electrospray ionization before entering the mass spectrometer.
-
The mass spectrometer acquired MS1 scans to measure peptide precursor ion masses and MS2 scans of the most intense precursor ions to obtain fragmentation patterns for peptide identification and TMT reporter ion quantification.
-
-
Data Analysis:
-
The raw MS data was processed using a proteomics data analysis software (e.g., Proteome Discoverer).
-
Peptide and protein identification was performed by searching the fragmentation data against a human protein database.
-
The relative abundance of proteins across different samples was determined by comparing the intensities of the TMT reporter ions in the MS2 spectra.
-
Statistical analysis was performed to identify proteins that were significantly up- or down-regulated upon treatment.
-
Visualizations
The following diagrams illustrate the key molecular mechanisms and experimental workflows related to this compound.
References
- 1. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sapient.bio [sapient.bio]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line MOLT-4 (CVCL_0013) [cellosaurus.org]
- 6. medsci.org [medsci.org]
Safety Operating Guide
Proper Disposal Procedures for FPFT-2216: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
FPFT-2216 is a novel "molecular glue" degrader, a potent small molecule designed for cancer and inflammatory disease research.[1] As a derivative of thalidomide, a compound with known hazardous properties, this compound and its associated waste must be handled with the utmost care to ensure personnel safety and environmental protection.[2] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its mechanism of action and chemical class necessitate its treatment as a hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound from a research laboratory setting.
Immediate Safety Protocols
All personnel handling this compound must adhere to standard laboratory safety protocols for hazardous compounds. This includes the use of appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) are required. Given that this compound is often dissolved in DMSO, which can facilitate skin absorption, double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles must be worn at all times. |
| Lab Coat | A full-length laboratory coat is mandatory to protect from splashes and contamination. |
| Respiratory Protection | If working with the solid form of this compound where aerosolization is possible, a properly fitted respirator should be used in a ventilated enclosure. |
Waste Categorization and Segregation
Proper segregation of waste is the first and most critical step in the disposal process. Due to its potent biological activity and similarity to cytotoxic compounds, all this compound waste should be considered hazardous.
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated lab supplies such as pipette tips, tubes, vials, gloves, and bench paper. | Labeled, leak-proof container lined with a designated hazardous waste bag. |
| Liquid Waste | Unused or expired this compound solutions, typically in solvents like DMSO. | Labeled, leak-proof, and chemically compatible container (e.g., glass or polyethylene). Must be kept closed when not in use. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Puncture-resistant sharps container specifically designated for hazardous chemical waste. |
| Aqueous Waste | Any water-based solutions containing this compound. | Labeled, sealed container separate from solvent-based waste. |
Step-by-Step Disposal Procedures
Follow these detailed experimental protocols for the safe disposal of each type of this compound waste.
Disposal of Solid this compound Waste
-
Collection : Place all non-sharp, solid waste contaminated with this compound into a designated hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling : Clearly label the container with "Hazardous Chemical Waste," the full chemical name "this compound," and the date.
-
Storage : Store the sealed container in a designated satellite accumulation area away from general lab traffic.
-
Pickup : Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
Disposal of Liquid this compound Waste
-
Containerization : Collect all liquid waste containing this compound, including solutions in DMSO, in a dedicated, sealed, and properly vented waste container.
-
Compatibility : Ensure the container material is compatible with the solvent used (e.g., glass for most organic solvents).
-
Labeling : Affix a hazardous waste label to the container. The label must include:
-
"Hazardous Waste"
-
The full chemical name(s) of all components (e.g., "this compound in Dimethyl Sulfoxide")
-
The approximate concentration or percentage of each component.
-
An indication of the hazards (e.g., "Toxic," "Chemical Hazard").
-
-
Storage : Keep the liquid waste container in secondary containment (such as a spill tray) to prevent spills. Store in a well-ventilated area, segregated from incompatible materials like acids and bases.
-
Disposal : Do not dispose of liquid this compound waste down the drain. This waste must be collected by your institution's EHS for incineration.
Disposal of Sharps Waste
-
Collection : Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Labeling : Label the sharps container with "Hazardous Chemical Sharps Waste" and list "this compound" as the contaminant.
-
Closure : Do not overfill the sharps container. When it is three-quarters full, securely close and seal the lid.
-
Pickup : Arrange for disposal through your institution's EHS-approved sharps waste stream.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines.
References
Essential Safety and Handling Guidance for FPFT-2216
Disclaimer: A specific Safety Data Sheet (SDS) for the chemical compound FPFT-2216 is not publicly available at this time. The following information is based on general best practices for handling novel, potent chemical compounds in a laboratory setting and should be supplemented by a thorough risk assessment conducted by qualified personnel before any handling or use. The information provided here is intended to support, not replace, institutional safety protocols and professional judgment.
This compound is a molecular glue degrader, a type of small molecule that induces the degradation of specific target proteins.[1] It has been identified as a promising compound in preclinical cancer research, particularly for its ability to degrade proteins such as Ikaros (IKZF1), Aiolos (IKZF3), casein kinase 1α (CK1α), and phosphodiesterase 6D (PDE6D).[2][3][4] Given its potent biological activity, researchers, scientists, and drug development professionals must handle this compound with a high degree of caution.
Personal Protective Equipment (PPE) and Handling
Due to the absence of specific toxicological data, a conservative approach to personal protection is recommended. The following table outlines general PPE guidelines for handling this compound in a laboratory setting.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for procedures with a high risk of splashing. | To protect eyes and face from splashes of the compound in solution or from airborne particles of the solid form. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection. The specific glove material should be chosen based on the solvent used to dissolve this compound. | To prevent skin contact with the compound. |
| Body Protection | A lab coat is mandatory. For procedures with a higher risk of contamination, consider a disposable gown. | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of the solid compound or aerosols from solutions. If a fume hood is not available, a properly fitted respirator (e.g., N95 or higher) may be necessary, based on a risk assessment. | To prevent inhalation of the compound, which could have unknown respiratory effects. |
Operational and Disposal Plans
A clear and comprehensive plan for the handling, storage, and disposal of this compound is crucial for maintaining a safe laboratory environment.
Storage and Handling
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
-
Handling:
-
All work with solid this compound or its solutions should be performed in a chemical fume hood.
-
Avoid the creation of dust or aerosols.
-
Use dedicated equipment (spatulas, weighing paper, etc.) when handling the solid compound and decontaminate or dispose of it properly after use.
-
Prepare solutions in the smallest feasible quantities.
-
Spill Management
In the event of a spill, the following general procedure should be followed:
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Alert colleagues and the laboratory supervisor.
-
Don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Plan
As a novel chemical compound with unknown environmental and health effects, this compound and any contaminated materials must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions of this compound | Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Dispose of in a designated solid hazardous waste container. |
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Mechanism of Action: Signaling Pathway
This compound functions as a "molecular glue" by bringing together the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] This degradation of key proteins, such as IKZF1/3 and CK1α, can inhibit tumor growth by activating the p53 signaling pathway and inhibiting the NF-κB pathway.[2]
Caption: Mechanism of action of this compound as a molecular glue degrader.
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in the supplementary information of the cited research articles. These protocols typically involve dissolving this compound in a solvent such as dimethyl sulfoxide (DMSO) for in vitro experiments. It is imperative to consult the specific publication for the exact methodology relevant to your research interests.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
